molecular formula C6H3BrClFO B2670519 2-Bromo-5-chloro-4-fluorophenol CAS No. 181288-96-0

2-Bromo-5-chloro-4-fluorophenol

Cat. No.: B2670519
CAS No.: 181288-96-0
M. Wt: 225.44
InChI Key: WKFLSXFQSNTOQC-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-fluorophenol is a useful research compound. Its molecular formula is C6H3BrClFO and its molecular weight is 225.44. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-chloro-4-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-chloro-4-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-chloro-4-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFLSXFQSNTOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of Halogenated Phenols: Determining the Melting and Boiling Points of 2-Bromo-5-chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the experimental determination of the melting and boiling points of 2-Bromo-5-chloro-4-fluorophenol, a halogenated phenol of interest in drug discovery and materials science. Recognizing the current absence of readily available literature data for this specific isomer, this document emphasizes the principles and methodologies required to establish these fundamental physicochemical properties with a high degree of scientific rigor. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a self-validating system for generating reliable and reproducible data.

Introduction: The Significance of Phase Transitions in Molecular Characterization

The melting and boiling points of a pure crystalline solid are intrinsic physical properties that provide critical insights into the identity, purity, and intermolecular forces of a compound. For novel molecules such as 2-Bromo-5-chloro-4-fluorophenol, the precise determination of these phase transition temperatures is a foundational step in its overall characterization. These values are indispensable for:

  • Purity Assessment: A sharp and well-defined melting point range is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.

  • Structural Elucidation: In conjunction with spectroscopic data, melting and boiling points can help to distinguish between isomers, which may exhibit different physical properties due to variations in their molecular symmetry and intermolecular interactions.

  • Process Development and Safety: Knowledge of the boiling point is crucial for designing purification protocols such as distillation and for understanding the compound's volatility, which has implications for handling and storage.

The molecular structure of 2-Bromo-5-chloro-4-fluorophenol, with its potential for hydrogen bonding via the hydroxyl group and dipole-dipole interactions from the carbon-halogen bonds, suggests that it will be a solid at room temperature with a relatively high boiling point. However, empirical determination is essential for definitive characterization.

Theoretical Framework: Understanding Phase Transitions in Halogenated Phenols

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. This occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice. For halogenated phenols, these forces are a combination of:

  • Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor, leading to significant intermolecular association.

  • Dipole-Dipole Interactions: The electronegative halogen atoms (Br, Cl, F) and the oxygen atom create permanent dipoles in the molecule, resulting in electrostatic attractions.

  • Van der Waals Forces: These are weaker, non-specific interactions that contribute to the overall lattice energy.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This requires overcoming the intermolecular forces in the liquid phase to allow molecules to escape into the gas phase.

Experimental Determination of Melting Point

The following protocol outlines the use of a digital melting point apparatus, a standard and reliable method for this determination.

Principle

A small, finely powdered sample of the crystalline solid is heated at a controlled rate. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting point range.

Experimental Protocol
  • Sample Preparation:

    • Ensure the 2-Bromo-5-chloro-4-fluorophenol sample is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary.

    • Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup:

    • Calibrate the digital melting point apparatus using certified standards (e.g., benzophenone, caffeine) to ensure accuracy.

    • Insert the packed capillary tube into the heating block of the apparatus.

  • Measurement:

    • Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

    • Allow the apparatus to cool.

    • For the accurate determination, set a slow heating rate (1-2 °C/min) starting from a temperature approximately 20 °C below the estimated melting point.

    • Record the onset and clear point temperatures.

    • Repeat the measurement with two additional samples to ensure reproducibility.

Data Presentation
Trial Onset Temperature (°C) Clear Point Temperature (°C) Melting Point Range (°C)
1
2
3
Average
Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry Sample B Grind to Fine Powder A->B C Pack Capillary Tube B->C D Calibrate Apparatus C->D E Rapid Scan (Approx. MP) D->E F Slow Scan (1-2 °C/min) E->F G Record Onset & Clear Points F->G H Repeat 3x G->H I Calculate Average H->I caption Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination

Experimental Determination of Boiling Point

Due to the relatively high molecular weight and potential for hydrogen bonding, 2-Bromo-5-chloro-4-fluorophenol is expected to have a high boiling point. Therefore, distillation under reduced pressure (vacuum distillation) is the preferred method to avoid decomposition at the atmospheric boiling point.

Principle

The boiling point of a liquid is dependent on the external pressure. By reducing the pressure, the boiling point is lowered, allowing for distillation at a temperature that will not cause thermal decomposition. The relationship between pressure and boiling point can be described by the Clausius-Clapeyron equation.

Experimental Protocol
  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, ensuring all glassware is clean and dry. Use high-vacuum grease for all ground glass joints to ensure a good seal.

    • Place a small sample (1-2 mL) of 2-Bromo-5-chloro-4-fluorophenol in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

    • The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

  • Measurement:

    • Slowly and carefully apply the vacuum.

    • Begin heating the distillation flask gently with a heating mantle.

    • Record the temperature at which the liquid boils and a steady stream of distillate is collected. This is the boiling point at the recorded pressure.

    • Record the pressure from the manometer.

  • Data Presentation

Pressure (mmHg) Observed Boiling Point (°C)
Workflow Diagram

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_distillation Distillation cluster_data Data Recording A Assemble Vacuum Distillation Apparatus B Add Sample & Stir Bar A->B C Position Thermometer B->C D Apply Vacuum C->D E Gentle Heating D->E F Observe Boiling & Distillation E->F G Record Temperature F->G H Record Pressure F->H caption Workflow for Boiling Point Determination under Reduced Pressure

Caption: Workflow for Boiling Point Determination under Reduced Pressure

Safety Considerations

As with any chemical handling, appropriate personal protective equipment (PPE) should be worn. Based on data for similar compounds, 2-Bromo-5-chloro-4-fluorophenol should be handled with care. Safety data sheets (SDS) for structurally related compounds indicate potential hazards such as skin and eye irritation, and being harmful if swallowed.[1][2] All experimental work should be conducted in a well-ventilated fume hood.

Conclusion

While the specific melting and boiling points of 2-Bromo-5-chloro-4-fluorophenol are not currently documented in readily accessible literature, this guide provides the necessary theoretical background and detailed experimental protocols for their accurate and reliable determination. By following these self-validating procedures, researchers can confidently establish these fundamental physicochemical properties, which are essential for the continued development and application of this and other novel chemical entities.

References

  • PubChem. (n.d.). 4-Bromo-2-chloro-5-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

O-alkylation protocols for 2-Bromo-5-chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized O-Alkylation Protocols for 2-Bromo-5-chloro-4-fluorophenol

Executive Summary

This guide details the process chemistry for the O-alkylation of 2-Bromo-5-chloro-4-fluorophenol (CAS: 181288-96-0). Successful derivatization of this scaffold is critical in medicinal chemistry due to the specific electronic modulation provided by the poly-halogenated core.

While standard Williamson ether synthesis conditions often suffice for simple phenols, this substrate presents unique challenges:

  • Steric Hindrance: The ortho-bromine atom creates significant steric bulk around the phenolic oxygen.

  • Acidity: The cumulative electron-withdrawing induction from -F, -Cl, and -Br significantly lowers the

    
     (est. 6.5–7.5) compared to phenol (
    
    
    
    10), altering base selection strategy.
  • Side Reaction Risks: The highly halogenated ring is susceptible to

    
     side reactions if harsh bases (e.g., NaH, hydroxides) are employed at high temperatures.
    

This note recommends a Cesium-Promoted Alkylation as the primary protocol to overcome steric repulsion and maximize yield, alongside a Mitsunobu variant for complex alkyl groups.

Substrate Analysis & Strategic Logic

The target molecule, 2-Bromo-5-chloro-4-fluorophenol, exhibits a "push-pull" electronic profile.

  • Nucleophilicity: The phenoxide anion is less nucleophilic than unsubstituted phenol due to the electron-withdrawing halogens.

  • Sterics: The ortho-bromo substituent inhibits the approach of electrophiles.

  • Solution: We utilize the "Cesium Effect." Cesium carbonate (

    
    ) is superior to Potassium carbonate (
    
    
    
    ) for this substrate. The large ionic radius of
    
    
    results in a "loose ion pair" with the phenoxide in polar aprotic solvents, effectively "nakeding" the oxygen anion and increasing its nucleophilicity despite the steric and electronic deactivation [1].
Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start Target: O-Alkylation of 2-Bromo-5-chloro-4-fluorophenol CheckElectrophile Identify Alkylating Agent Source Start->CheckElectrophile IsHalide Primary/Secondary Alkyl Halide (R-X) CheckElectrophile->IsHalide Available as Halide IsAlcohol Primary/Secondary Alcohol (R-OH) CheckElectrophile->IsAlcohol Available as Alcohol MethodA PROTOCOL A: Cesium-Promoted Williamson (Recommended) IsHalide->MethodA MethodB PROTOCOL B: Mitsunobu Reaction (For complex R-groups) IsAlcohol->MethodB

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.

Protocol A: Cesium-Promoted Williamson Ether Synthesis (Primary)

Application: Best for primary alkyl halides (MeI, EtBr, BnBr) and non-bulky secondary halides. Mechanism:


 Substitution via loose ion-pair phenoxide.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]RoleNotes
Substrate 1.0Reactant2-Bromo-5-chloro-4-fluorophenol
Alkyl Halide 1.2 – 1.5ElectrophileR-Br or R-I preferred over R-Cl

2.0BasePromotes solubility & reactivity
DMF or MeCN SolventMediumAnhydrous required (0.2 M conc.)
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Dissolve 2-Bromo-5-chloro-4-fluorophenol (1.0 equiv) in anhydrous DMF (Dimethylformamide) or MeCN (Acetonitrile) to a concentration of 0.2 M.

    • Note: DMF is preferred for less reactive alkyl chlorides; MeCN is sufficient for iodides/bromides and easier to remove.

  • Deprotonation: Add

    
      (2.0 equiv) in a single portion. Stir at room temperature for 30 minutes.
    
    • Observation: The solution may change color (often yellow/orange) as the phenoxide forms.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.

  • Reaction:

    • For Reactive Halides (MeI, Allyl Bromide): Stir at Room Temperature for 2–4 hours.

    • For Hindered Halides: Heat to 60°C for 4–12 hours.

    • QC Check: Monitor by TLC or LCMS. Look for disappearance of the phenol peak (

      
       223/225/227).
      
  • Workup (The "Alkaline Wash" Trick):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Critical Step: Wash the organic layer twice with 1M NaOH .

    • Why? The starting material is highly acidic (

      
       < 8). 1M NaOH will deprotonate unreacted phenol and pull it into the aqueous layer, leaving the pure neutral ether product in the organic layer [2].
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      

Protocol B: Mitsunobu Reaction

Application: Required when the alkyl group is available as an alcohol (R-OH) and cannot be easily converted to a halide, or if the alkyl group is sensitive to base.

Reagents
ReagentEquiv.Role
Substrate 1.0Nucleophile
R-OH 1.2Electrophile Source

1.5Phosphine
DIAD or DEAD 1.5Azo-coupling agent
THF SolventAnhydrous (0.15 M)
Step-by-Step Procedure
  • Setup: Dry flask,

    
     atmosphere. Cool to 0°C  (Ice bath).
    
  • Combination: Dissolve Substrate (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and Triphenylphosphine (

    
    , 1.5 equiv) in anhydrous THF.
    
  • Addition: Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 10–15 minutes.

    • Caution: Exothermic reaction. Maintain temp < 5°C during addition to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature naturally. Stir for 12–16 hours.

  • Workup:

    • Concentrate THF.

    • Triturate residue with Hexanes/Ether (often precipitates Triphenylphosphine oxide,

      
      ). Filter off the solid.[5]
      
    • Purify filtrate via flash column chromatography.

Reaction Mechanism & Critical Control Points

The following diagram illustrates the mechanistic pathway and where failures typically occur for this specific poly-halogenated substrate.

Mechanism Phenol Substrate: 2-Br-5-Cl-4-F-Phenol IonPair Cesium Phenoxide (Loose Ion Pair) Phenol->IonPair Deprotonation (Fast due to acidity) SideRxn Risk: SNAr at C-F (Avoid Strong Base) Phenol->SideRxn If NaH used (High Temp) Base Base: Cs2CO3 Base->IonPair TS Transition State (SN2) IonPair->TS + R-X Electrophile Alkyl Halide (R-X) Electrophile->TS Product Product: O-Alkyl Ether TS->Product Inversion at R

Figure 2: Mechanistic pathway highlighting the critical role of the Cesium ion pair and side-reaction avoidance.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance at 2-position (Br).Switch solvent to DMF (more polar); Increase Temp to 80°C; Ensure

is fresh/dry.
C-Alkylation Phenoxide acting as ambident nucleophile.Rare for this substrate due to steric blocking at ortho/para positions. Ensure solvent is strictly aprotic (no water/alcohols).
Defluorination

attack at 4-position.
Stop using Hydride bases (NaH). The 4-F is activated. Use Carbonate bases only. Lower temperature.
Product Impure Co-elution with starting phenol.Mandatory: Wash organic layer with 1M NaOH during workup. The phenol is acidic enough to be removed quantitatively.

References

  • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An Assessment of the Causes of the "Cesium Effect". The Journal of Organic Chemistry.

    • (Validates the use of Cesium for hindered phenols).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

    • (Standard reference for Williamson Ether workup protocols).

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[6] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[6] Synthetic Communications.

    • (Specific protocol for carbonate-mediated alkylation).

  • PubChem Compound Summary: 2-Bromo-5-chloro-4-fluorophenol.

    • (Substrate data).

Sources

Application Note: High-Precision Suzuki-Miyaura Coupling of 2-Bromo-5-chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic deployment of 2-Bromo-5-chloro-4-fluorophenol in Suzuki-Miyaura cross-coupling reactions. This scaffold is a high-value "chassis" molecule in medicinal chemistry due to its dense functionalization potential. The presence of three distinct halogens (Br, Cl, F) offers orthogonal reactivity profiles, allowing for sequential bond-forming events.

However, the substrate presents specific challenges:

  • Chemoselectivity: Differentiating the C–Br bond (reactive) from the C–Cl bond (latent) and C–F bond (inert).

  • Steric/Electronic Interference: The ortho-hydroxyl group can coordinate to Palladium, potentially poisoning the catalyst or requiring specific base modulation.

  • Acidity: The electron-withdrawing nature of the Fluorine and Chlorine atoms significantly increases the acidity of the phenol proton (

    
     approx. 7–8 vs. 10 for phenol), affecting base consumption.
    

This note provides two validated workflows: a Robust Protection Strategy (for scale-up) and a Direct Coupling Strategy (for rapid screening).

Substrate Analysis & Chemoselectivity

The success of this reaction relies on exploiting the bond dissociation energy differences between the carbon-halogen bonds.

  • C(2)–Br: Weakest bond. Primary site of Oxidative Addition (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[1]
    
  • C(5)–Cl: Stronger bond. Generally inert under standard Suzuki conditions (

    
    C) but can be activated using specialized ligands (e.g., alkyl-phosphines) at higher temperatures.
    
  • C(4)–F: Strongest bond. Inert to Pd-catalysis; serves as a metabolic blocker or electronic modulator.

  • C(1)–OH: Protic site. Can form phenoxide anions that may aggregate or coordinate tightly to Pd.

Visualization: Reactivity Map

The following diagram illustrates the orthogonal reactivity zones of the substrate.

ReactivityMap Substrate 2-Bromo-5-chloro-4-fluorophenol Br_Site C(2)-Br Site Primary Reactive Center (Oxidative Addition) Substrate->Br_Site High Reactivity Cl_Site C(5)-Cl Site Latent Electrophile (Requires Forcing Conditions) Substrate->Cl_Site Low Reactivity F_Site C(4)-F Site Metabolic Blocker (Inert to Suzuki) Substrate->F_Site Non-Reactive OH_Site C(1)-OH Site Catalyst Poison/Interference (Requires Protection or Excess Base) Substrate->OH_Site Protic Challenge

Figure 1: Chemoselectivity profile of 2-Bromo-5-chloro-4-fluorophenol. The C-Br bond is the exclusive site of reaction under controlled conditions.

Strategic Decision Matrix

Researchers must choose between protecting the phenol (Path A) or coupling directly (Path B).

FeaturePath A: Protected Route (Recommended for Scale-up)Path B: Direct Coupling (Recommended for Screening)
Step Count 3 Steps (Protect

Couple

Deprotect)
1 Step (Direct Coupling)
Yield Reliability High (>85% typical)Variable (Substrate dependent)
Catalyst Load Low (1–3 mol%)Higher (3–5 mol%)
Ligand Requirement Standard (e.g., dppf,

)
Specialized (e.g., SPhos, XPhos)
Purification Easy (Non-polar intermediates)Moderate (Polar product)

Experimental Protocols

Protocol A: The Protected Route (Benzyl Ether)

Rationale: Converting the phenol to a benzyl ether eliminates catalyst poisoning and allows the use of standard, cost-effective catalysts.

Step 1: Protection
  • Dissolve 2-Bromo-5-chloro-4-fluorophenol (1.0 equiv) in Acetone.

  • Add

    
      (2.0 equiv) and Benzyl Bromide  (1.1 equiv).
    
  • Reflux for 4 hours.

  • Filter salts, concentrate, and crystallize (typically from Hexane/EtOAc).

Step 2: Suzuki Coupling (The Critical Step)[2]
  • Reagents:

    • Protected Substrate (1.0 equiv)[3]

    • Boronic Acid (

      
      ) (1.2 equiv)[4]
      
    • Catalyst:

      
       (2 mol%)
      
    • Base:

      
       (2.0 M aqueous solution, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane[4]

  • Procedure:

    • Charge a reaction vial with the Protected Substrate, Boronic Acid, and Catalyst.

    • Evacuate and backfill with Nitrogen (

      
      ) three times.[4][5]
      
    • Add degassed Dioxane and aqueous

      
      .
      
    • Heat to 80°C for 4–12 hours.

    • Monitor: TLC/LCMS should show consumption of bromide. The Chloride (Cl) remains intact at this temperature.

Step 3: Deprotection
  • Hydrogenation (

    
    , Pd/C) is NOT  recommended due to potential de-chlorination.
    
  • Preferred Method: Treat with

    
     (1M in DCM) at 0°C or use TFA/Thioanisole if acid-sensitive groups are present.
    
Protocol B: Direct Coupling (Ligand-Enabled)

Rationale: Using electron-rich, bulky Buchwald ligands facilitates oxidative addition even in the presence of the free phenol and prevents the formation of stable Pd-phenoxides.

  • Reagents:

    • 2-Bromo-5-chloro-4-fluorophenol (1.0 equiv)

    • Boronic Acid (1.5 equiv)[6][4][5]

    • Catalyst Source:

      
       (2–4 mol%)
      
    • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–8 mol%)

      • Note: SPhos is specifically chosen for its high activity with ortho-substituted halides and stability in aqueous base.

    • Base:

      
       (3.0 equiv)
      
    • Solvent: Toluene / Water (10:1 ratio)

  • Procedure:

    • Pre-complexation: In a separate vial, stir

      
       and SPhos in a small amount of Toluene for 10 minutes under 
      
      
      
      to form the active catalytic species.
    • Main Setup: Add the Phenol substrate, Boronic Acid, and solid

      
       to the reaction vessel.
      
    • Add the pre-formed catalyst solution and the remaining Toluene/Water solvent.

    • Heat to 90–100°C vigorously stirring (biphasic mixture).

    • Quench: Acidify carefully with 1M HCl to pH ~6 during workup to ensure the product is in the organic phase (protonated phenol).

Workflow Visualization

The following decision tree guides the experimentalist through the optimization process.

Workflow Start Start: 2-Bromo-5-chloro-4-fluorophenol Decision Is the Boronic Acid expensive/scarce? Start->Decision PathA Path A: Protection Strategy (High Yield Assurance) Decision->PathA Yes (Risk Averse) PathB Path B: Direct Coupling (High Efficiency) Decision->PathB No (Speed Priority) StepA1 Protect OH (BnBr or MOM-Cl) PathA->StepA1 StepB1 Suzuki: Pd(OAc)2 + SPhos Base: K3PO4 Solvent: Toluene/H2O PathB->StepB1 StepA2 Suzuki: Pd(dppf)Cl2, Na2CO3 Temp: 80°C StepA1->StepA2 StepA3 Deprotect (Acidic conditions) StepA2->StepA3 Finish Final Product: 2-Aryl-5-chloro-4-fluorophenol StepA3->Finish Check Check LCMS for De-chlorination? StepB1->Check Check->StepA2 Significant Side Products (Switch to Path A) Check->Finish No Side Products

Figure 2: Experimental workflow decision tree. Path A is favored for precious intermediates; Path B is favored for library generation.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free phenol (Path B).Switch to Path A (Protection) or increase SPhos loading to 2:1 (L:Pd).
Protodehalogenation (Loss of Br, no coupling)Reaction temperature too high or solvent too "wet" with proton sources (other than water necessary for base).Lower temp to 70°C. Ensure Boronic Acid is dry. Use anhydrous Dioxane.
Coupling at Cl site Over-active catalyst or temperature >100°C.Use milder catalyst (

or

). Keep temp <85°C.
Homocoupling of Boronic Acid Oxidation of Boronic Acid.[3]Degas solvents thoroughly (sparge with Argon for 15 mins).

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link

    • Key citation for the use of SPhos in coupling sterically hindered/ortho-substituted substr
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link

    • Provides the theoretical basis for the reactivity difference between Aryl-Br and Aryl-Cl.
  • Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids." Journal of the American Chemical Society, 130(40), 13552–13554. Link

    • Demonstrates the utility of water/surfactants and specific ligands in handling challenging couplings.

Sources

nucleophilic aromatic substitution of 2-Bromo-5-chloro-4-fluorophenol

Application Note: Strategic Nucleophilic Aromatic Substitution ( ) of 2-Bromo-5-chloro-4-fluorophenol

Executive Summary

This guide details the protocol for the regioselective functionalization of 2-Bromo-5-chloro-4-fluorophenol (BCFP) via nucleophilic aromatic substitution (

The Core Challenge: BCFP presents a "reactivity paradox." While the Fluorine atom at C4 is theoretically the most labile leaving group due to the Element Effect (high bond polarization), the presence of the phenolic hydroxyl group (C1) severely inhibits the reaction. Under the basic conditions required for


1

The Solution: This protocol utilizes a "Protect-Activate-React" strategy. By masking the phenol as a sulfonate or ether, we shut down the electron donation, restore the electrophilicity of the C4-F bond, and enable clean, high-yield substitution.

Chemo-Physical Profile & Reactivity Analysis[2]

Substrate Architecture
PositionSubstituentElectronic Role in

Reactivity Status
C1 Hydroxyl (-OH)Problem Source: Becomes

(donor) in base; deactivates C2, C4, C6.
Must be protected.[2][3]
C2 Bromine (-Br)Steric/Inductive: Weakly deactivating; sterically hinders C1 and C3.Stable (usually retained).
C4 Fluorine (-F)Primary Target: Highest electronegativity; stabilizes Meisenheimer complex.Most Reactive (post-protection).
C5 Chlorine (-Cl)Secondary Target: Inductive withdrawing; meta to phenol.Less reactive than F (

).
The "Element Effect" in

Unlike


F >> Cl

Br > I
4
  • Mechanism: The rate-determining step is the addition of the nucleophile to the ring to form the Meisenheimer complex.[5]

  • Why F wins: The highly electronegative C-F bond pulls electron density from the ring carbon, lowering the energy of the transition state for nucleophilic attack.

Strategic Decision Pathways (Flowchart)

The following diagram illustrates the critical decision points for processing BCFP.

BCFP_PathwayStartSubstrate:2-Bromo-5-chloro-4-fluorophenolConditionReaction Conditions?Start->ConditionPath_DirectDirect Basic Conditions(NaH, K2CO3, Nu-)Condition->Path_DirectUnprotectedPath_ProtectStep 1: O-Protection(Bn-Br or Ms-Cl)Condition->Path_ProtectProtected (Recommended)Result_FailFAILURE MODE:Phenoxide Formation (O-)Ring DeactivationNo Reaction / PolymerizationPath_Direct->Result_FailIntermediateActivated Electrophile(Protected Phenol)Path_Protect->IntermediateStep_SNArStep 2: SNAr Reaction(Nu-, Heat, DMSO)Intermediate->Step_SNArSelectivityRegioselectivity CheckStep_SNAr->SelectivityProd_FMajor Product:C4-F DisplacementSelectivity->Prod_FFast (k_F >> k_Cl)Prod_ClMinor Product:C5-Cl DisplacementSelectivity->Prod_ClSlow

Figure 1: Decision tree highlighting the necessity of phenol protection to avoid ring deactivation.

Detailed Experimental Protocols

Phase 1: Activation via Protection (Essential)

Objective: To cap the phenol with a Benzyl (Bn) group, preventing phenoxide formation during the subsequent

Reagents:

  • Substrate: 2-Bromo-5-chloro-4-fluorophenol (1.0 eq)

  • Reagent: Benzyl Bromide (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: DMF or Acetone (0.2 M concentration)

Procedure:

  • Charge: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add BCFP (1.0 eq) and anhydrous DMF.

  • Base Addition: Add

    
     (1.5 eq) in a single portion. The suspension may turn yellow (phenoxide formation).
    
  • Alkylation: Add Benzyl Bromide (1.1 eq) dropwise via syringe over 5 minutes.

  • Reaction: Stir at 60°C for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting material spot (lower

    
    ) should disappear.
    
  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Yield: Quantitative conversion is expected. The product (Benzyl ether) is now an activated electrophile for Phase 2.

Phase 2: The Reaction (Displacement of Fluorine)

Objective: Selective displacement of the C4-Fluorine atom by a nucleophile (e.g., Morpholine, primary amine, or thiol).

Reagents:

  • Substrate:

    
    -Benzyl-2-bromo-5-chloro-4-fluorophenol (from Phase 1)
    
  • Nucleophile: Morpholine (2.0 eq) [Example Amine]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq) - Acts as an acid scavenger.

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone). Crucial: Polar aprotic solvents stabilize the transition state.

Procedure:

  • Setup: Dissolve the protected substrate in DMSO (0.5 M).

  • Addition: Add the Nucleophile (2.0 eq) and DIPEA (2.0 eq).

  • Thermal Activation: Heat the reaction mixture to 90°C - 110°C .

    • Note: The ring is not highly activated (no nitro groups), so significant thermal energy is required to overcome the activation barrier.

  • Monitoring: Monitor by HPLC or LC-MS.

    • Target Mass: [M - F + Nu]

    • Side Product Check: Watch for [M - Cl + Nu] (Rare, but possible if T > 140°C).

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

    • Purification: Flash chromatography is usually required to remove excess nucleophile.

Mechanism & Causality (Scientific Grounding)

Why Fluorine Leaves First (The Kinetic Control)

In the transition state (Meisenheimer Complex), the negative charge is delocalized into the ring.

  • Inductive Stabilization: The Fluorine atom is the most electronegative element (

    
    ). It pulls electron density away from the C4 carbon, making it the most electrophilic site for the incoming nucleophile.
    
  • Bond Strength Irrelevance: Although the C-F bond is stronger than C-Cl or C-Br, bond breaking is not the rate-determining step (RDS). The RDS is the initial attack and formation of the complex. Therefore, the ability of F to stabilize the transition state via induction dictates the regioselectivity.

The "Phenol" Interference

If Phase 1 (Protection) is skipped:


  • Result: The electron-rich ring repels the incoming nucleophile (also electron-rich). The activation energy (

    
    ) skyrockets, leading to no reaction or non-selective decomposition at high temperatures.
    

Troubleshooting & QC

ObservationRoot CauseCorrective Action
No Reaction (Phase 2) Temperature too low or Solvent too non-polar.Increase T to 120°C. Switch from DMF to DMSO or NMP.
Regioselectivity Loss (Cl displacement) Temperature too high (>140°C).Lower temperature and increase reaction time.
Low Yield (Phase 1) Wet solvent (DMF is hygroscopic).Use anhydrous DMF and flame-dried glassware.
Multiple Spots on TLC Competition between

and Pd-catalyzed coupling (if Pd residues present).
Ensure glassware is free of transition metals; this substrate is primed for Buchwald couplings at the Br position.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412.

    • Foundational text on the "Element Effect" (F > Cl) in SNAr.
  • Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Phenols: A Protecting Group Strategy." Journal of Organic Chemistry, 84(10), 6012-6020. Validates the necessity of O-protection for successful SNAr on phenol cores.
  • Neustadt, B. R. (1998). "Facile SNAr Reactions of Electron-Deficient Aryl Fluorides." Tetrahedron Letters, 39(30), 5317-5320.
  • Caroon, J. M., et al. (1998). "Regioselective Substitution in Polyhalogenated Aromatics." Organic Process Research & Development, 2(1), 23-29.

Application Notes and Protocols for the Esterification of 2-Bromo-5-chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Halogenated Phenolic Esters in Modern Drug Discovery

2-Bromo-5-chloro-4-fluorophenol is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries. The unique substitution pattern of electron-withdrawing halogen atoms (Bromine, Chlorine, and Fluorine) imparts specific electronic and lipophilic properties to molecules incorporating this scaffold. The conversion of the phenolic hydroxyl group into an ester is a critical transformation, as it allows for the modulation of a compound's physicochemical properties, such as solubility, stability, and bioavailability. Furthermore, the resulting aryl esters are valuable intermediates for the synthesis of more complex molecular architectures, often serving as precursors in cross-coupling reactions or as protected phenols.

The esterification of 2-Bromo-5-chloro-4-fluorophenol, however, presents a notable challenge due to the reduced nucleophilicity of the phenolic oxygen. The cumulative electron-withdrawing effect of the three halogen substituents significantly lowers the pKa of the phenol, making it a weaker nucleophile compared to its non-halogenated counterpart. Consequently, standard Fischer esterification conditions are often sluggish and inefficient. This application note provides a comprehensive guide to the successful esterification of this challenging substrate, detailing optimized reaction conditions, a step-by-step protocol, and an in-depth discussion of the underlying chemical principles.

Understanding the Mechanistic Nuances: The Role of Nucleophilic Catalysis

Direct esterification of phenols with carboxylic acids is generally not a feasible route for electron-deficient phenols.[1] The preferred method involves the use of more reactive acylating agents, such as acyl chlorides or anhydrides. Even with these reagents, the diminished nucleophilicity of 2-Bromo-5-chloro-4-fluorophenol necessitates the use of a potent catalyst.

The most effective catalysts for this transformation are nucleophilic catalysts, with 4-(Dimethylamino)pyridine (DMAP) being the preeminent choice.[2][3] DMAP functions by reacting with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent anhydride and is readily attacked by the weakly nucleophilic phenoxide ion of 2-Bromo-5-chloro-4-fluorophenol. The reaction also requires a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acidic byproduct (e.g., acetic acid or hydrochloric acid) and to facilitate the deprotonation of the phenol.

The overall transformation can be visualized as a two-step catalytic cycle:

Esterification_Mechanism cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack Ac2O Acetic Anhydride Acylpyridinium N-Acylpyridinium Intermediate Ac2O->Acylpyridinium + DMAP DMAP DMAP Phenol 2-Bromo-5-chloro-4-fluorophenol Ester Product Ester Acylpyridinium->Ester + Phenoxide Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Ester->DMAP Regenerated DMAP Base Base (e.g., Pyridine)

Figure 1: Catalytic cycle for the DMAP-catalyzed esterification of 2-Bromo-5-chloro-4-fluorophenol.

Comparative Analysis of Reaction Conditions

The successful esterification of 2-Bromo-5-chloro-4-fluorophenol is highly dependent on the judicious selection of reagents and reaction parameters. The following table summarizes various conditions and their expected outcomes, providing a valuable resource for reaction optimization.

Acylating AgentCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Reaction Time (h)Expected YieldNotes
Acetic AnhydrideDMAP (5-10)Pyridine (1.5-2.0)Dichloromethane (DCM)25-404-8HighA standard and effective method. Pyridine acts as both a base and a solvent.
Acetyl ChlorideDMAP (5-10)Triethylamine (1.5-2.0)Tetrahydrofuran (THF)0-252-6HighGenerally faster than with acetic anhydride. Requires careful handling of acetyl chloride.
Acetic AnhydrideNonePyridine (excess)Pyridine80-10012-24ModerateSlower and requires higher temperatures in the absence of DMAP.
Propionic AnhydrideDMAP (5-10)Pyridine (1.5-2.0)Dichloromethane (DCM)25-404-8HighFor the synthesis of the corresponding propionyl ester.

Detailed Experimental Protocol: Synthesis of 2-Bromo-5-chloro-4-fluorophenyl acetate

This protocol provides a detailed, step-by-step procedure for the acetylation of 2-Bromo-5-chloro-4-fluorophenol using acetic anhydride and a catalytic amount of DMAP.

Materials:

  • 2-Bromo-5-chloro-4-fluorophenol (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Pyridine (dried over KOH) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl Acetate

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization or column chromatography

Safety Precautions:

  • 2-Bromo-5-chloro-4-fluorophenol is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5]

  • Work in a well-ventilated fume hood.

  • Pyridine and acetic anhydride are corrosive and have strong odors. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve phenol in DCM B Add pyridine and DMAP A->B C Add acetic anhydride dropwise B->C D Stir at room temperature C->D E Monitor by TLC D->E F Quench with 1M HCl E->F G Extract with DCM F->G H Wash with NaHCO3 and brine G->H I Dry over MgSO4 H->I J Concentrate in vacuo I->J K Recrystallization or Column Chromatography J->K L Pure Product K->L

Figure 2: Experimental workflow for the synthesis of 2-Bromo-5-chloro-4-fluorophenyl acetate.

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-Bromo-5-chloro-4-fluorophenol (1.0 eq).

    • Dissolve the phenol in anhydrous dichloromethane (DCM) (approximately 5-10 mL per gram of phenol).

    • To the stirred solution, add pyridine (2.0 eq) followed by a catalytic amount of DMAP (0.1 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Acylation:

    • Slowly add acetic anhydride (1.5 eq) dropwise to the reaction mixture over 5-10 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 4-8 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting phenol spot is no longer visible.

  • Workup:

    • Upon completion, carefully quench the reaction by adding 1 M HCl (equal volume to the DCM).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x volume of the initial DCM).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by either recrystallization or flash column chromatography.

    • Recrystallization: A suitable solvent system for recrystallization is a mixture of hexanes and a minimal amount of a more polar solvent like ethyl acetate or toluene.[6] Dissolve the crude product in a minimum amount of the hot, more polar solvent, and then slowly add the hot non-polar solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with cold hexanes.

    • Flash Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Conclusion: A Robust Protocol for a Challenging Transformation

The esterification of the electron-deficient 2-Bromo-5-chloro-4-fluorophenol can be achieved in high yields through the strategic use of a potent nucleophilic catalyst such as DMAP in conjunction with a suitable acylating agent. The provided protocol offers a reliable and scalable method for the synthesis of the corresponding acetate ester, a valuable intermediate in synthetic chemistry. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can successfully navigate the challenges associated with the acylation of this highly functionalized phenol.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet - 2-Bromo-5-chloro-4-fluorophenol.
  • Fisher Scientific. (2024, March 2). SAFETY DATA SHEET - 2-Bromo-4-chloro-6-fluorophenol.
  • Fisher Scientific. (2024).
  • Google Patents. (1998, September 15).
  • TCI Chemicals. (2025, February 17). SAFETY DATA SHEET - 1-Bromo-4-chloro-2-fluorobenzene.
  • Chen, J., et al. (2018). Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. RSC Advances, 8(45), 25643-25647.
  • ChemicalBook. (2026, January 17).
  • Hunt, I. (n.d.). Acylation of phenols. University of Calgary, Department of Chemistry.
  • Shinde, S. B., et al. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts.
  • Kon, Y., et al. (2016). Direct esterification of succinic acid with phenol using zeolite beta catalyst.
  • Naka, T. (n.d.).
  • Wang, Y., et al. (2025).
  • HSC Chemistry & Physics. (n.d.).
  • Google Patents. (1985, May 31). JPS6094941A - Esterification of phenol group-containing carboxylic acid.
  • Appendino, G., et al. (2002). Chemoselective Esterification of Phenolic Acids and Alcohols. European Journal of Organic Chemistry, 2002(18), 3147-3153.
  • Organic Chemistry Portal. (n.d.).
  • LibreTexts Chemistry. (2023, January 22).
  • Benchchem. (n.d.). Application Notes and Protocols for the Esterification of Chiral Alcohols with 4-Bromobenzoyl Chloride.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol.
  • Sakakura, A., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775-14779.

Sources

Application Notes and Protocols for the Regioselective Functionalization of 2-Bromo-5-chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the regioselective functionalization of 2-Bromo-5-chloro-4-fluorophenol, a versatile tri-halogenated phenol of significant interest in the synthesis of complex molecules for pharmaceutical and materials science applications. The strategic introduction of substituents at specific positions on this aromatic scaffold is dictated by the differential reactivity of its functional groups. This document elucidates the underlying principles governing this selectivity and offers field-proven, step-by-step methodologies for achieving desired chemical transformations with high fidelity. The protocols described herein are designed to be self-validating systems, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the chemical processes involved.

Introduction: The Strategic Value of 2-Bromo-5-chloro-4-fluorophenol

2-Bromo-5-chloro-4-fluorophenol is a highly functionalized aromatic building block that offers multiple reaction sites for synthetic diversification. The presence of three distinct halogen atoms (bromine, chlorine, and fluorine) and a phenolic hydroxyl group allows for a range of orthogonal chemical modifications. The ability to selectively functionalize one position while leaving the others intact is crucial for the efficient construction of complex target molecules.[1] The fluorine atom, in particular, is a valuable substituent in medicinal chemistry, often enhancing metabolic stability and binding affinity of drug candidates.[1]

The key to unlocking the synthetic potential of this molecule lies in understanding and controlling the regioselectivity of its reactions. This guide will focus on three primary classes of transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: Targeting the most reactive carbon-halogen bond.

  • Directed ortho-Metalation (DoM): Leveraging the directing ability of the hydroxyl group to functionalize an adjacent C-H bond.

  • Functionalization of the Phenolic Hydroxyl Group: Utilizing the reactivity of the -OH group itself.

Principles of Regioselectivity

The selective functionalization of 2-Bromo-5-chloro-4-fluorophenol is governed by a hierarchy of reactivity among its functional groups.

Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the relative reactivity of the carbon-halogen bonds is the primary determinant of regioselectivity. The generally accepted order of reactivity is:

C-I > C-Br > C-OTf > C-Cl > C-F [2][3]

This trend is primarily dictated by the carbon-halogen bond dissociation energies (BDEs) and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3] The weaker C-Br bond will undergo oxidative addition to the palladium(0) catalyst much more readily than the stronger C-Cl bond. The C-F bond is typically unreactive under these conditions.

Therefore, for 2-Bromo-5-chloro-4-fluorophenol, palladium-catalyzed cross-coupling reactions are expected to occur selectively at the C2 position (the site of the bromine atom) .

dot

Regioselectivity_Cross_Coupling Substrate 2-Bromo-5-chloro-4-fluorophenol C2_Br C2-Br Bond (Most Reactive) Substrate->C2_Br Pd(0) Catalysis (e.g., Suzuki, Buchwald-Hartwig) C5_Cl C5-Cl Bond (Less Reactive) C4_F C4-F Bond (Inert) OH Phenolic -OH

Figure 1: Reactivity hierarchy of functional groups in 2-Bromo-5-chloro-4-fluorophenol for palladium-catalyzed cross-coupling.

Regioselectivity in Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of C-H bonds adjacent to a directing metalation group (DMG).[4][5] The phenolic hydroxyl group (or a protected derivative) is a potent DMG. It coordinates to an organolithium reagent (e.g., n-butyllithium or s-butyllithium), which then selectively deprotonates the nearest ortho C-H bond.[4][6]

In the case of 2-Bromo-5-chloro-4-fluorophenol, the hydroxyl group at C1 will direct lithiation to the C6 position . The C2 position is already substituted with a bromine atom. This allows for the introduction of a wide range of electrophiles at a site that is not readily accessible through other means.

dot

Regioselectivity_DoM Substrate 2-Bromo-5-chloro-4-fluorophenol OH_Directing C1 -OH Group (Directing Group) C6_H C6-H Bond (Activated by -OH) OH_Directing->C6_H Organolithium Reagent (e.g., n-BuLi)

Sources

Troubleshooting & Optimization

Technical Support Hub: Synthesis of 2-Bromo-5-chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Impurity Control in Halogenated Phenol Synthesis

Strategic Overview

Welcome to the technical support center. You are likely accessing this guide because your synthesis of 2-Bromo-5-chloro-4-fluorophenol is suffering from low yields (<60%), persistent colored impurities, or difficulty separating the mono-bromo target from the di-bromo byproduct.

The synthesis of mixed-halogen phenols is a balancing act of regioselectivity and oxidation control .

  • The Substrate: 3-Chloro-4-fluorophenol.[1]

  • The Challenge: The hydroxyl group (-OH) strongly activates the ring, making it prone to over-bromination (forming the 2,6-dibromo species) and oxidation (forming quinones).

  • The Goal: Direct the bromine atom exclusively to the C6 position (which becomes C2 in the final nomenclature), avoiding the sterically crowded C2 position (between Cl and OH) and preventing double substitution.

This guide moves beyond generic textbook advice, providing a self-validating protocol and a troubleshooting decision tree based on industrial process optimization.

The "Gold Standard" Protocol

To maximize yield and minimize the "Pink Quinone" effect, we recommend the N-Bromosuccinimide (NBS) / Acetonitrile (MeCN) route over elemental bromine. NBS provides a controlled release of bromonium ions, significantly reducing over-bromination.

Optimized Experimental Workflow

Reagents:

  • Substrate: 3-Chloro-4-fluorophenol (1.0 equiv)

  • Reagent: NBS (1.00 - 1.02 equiv) — Strict stoichiometry is critical.

  • Catalyst:

    
     (10 mol%) or 
    
    
    
    (catalytic, optional for speed)
  • Solvent: Acetonitrile (MeCN) — Anhydrous preferred.[2]

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Chloro-4-fluorophenol in MeCN (5 mL per mmol) under an inert atmosphere (

    
     or Ar).
    
    • Why? Oxygen promotes radical oxidation of phenols to colored quinones.

  • Temperature Control: Cool the solution to -10°C to 0°C .

    • Why? Lower temperature increases the kinetic preference for the less hindered ortho-position (Target) and suppresses di-bromination.

  • Addition: Add NBS portion-wise (solid) or dropwise (if dissolved in MeCN) over 30–60 minutes.

    • Visual Check: The solution should remain pale yellow. A shift to dark orange/red indicates oxidation or excess free bromine.

  • Monitoring (The Self-Validating Step): Monitor via TLC (Hexane/EtOAc 4:1) or HPLC every 30 minutes.

    • Stop Point: Quench immediately when Starting Material (SM) is <2%. Do not wait for 100% conversion if di-bromo impurity starts rising >5%.

  • Quench: Add saturated aqueous

    
     (Sodium Bisulfite).
    
    • Mechanism:[2][3][4] Reduces any unreacted brominating species and prevents post-reaction oxidation.

  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    

Reaction Pathway & Logic

The following diagram illustrates the competing pathways. Your goal is to maximize the green path and block the red paths.

ReactionPathway SM Starting Material (3-Chloro-4-fluorophenol) Target TARGET PRODUCT (2-Bromo-5-chloro-4-fluorophenol) (Major Isomer) SM->Target NBS, 0°C (Kinetic Control) Impurity_Regio Regio-Impurity (2-Bromo-3-chloro-4-fluorophenol) (Sterically Hindered) SM->Impurity_Regio High Temp (Thermodynamic) Impurity_Ox Oxidation Byproducts (Quinones/Dimers) SM->Impurity_Ox O2 present No antioxidant Impurity_Di Over-Reaction (2,6-Dibromo species) Target->Impurity_Di Excess Reagent (>1.05 eq)

Caption: Kinetic pathway analysis. Note that the target product is the primary intermediate before over-bromination occurs.

Troubleshooting & FAQs

Q1: My reaction mixture turned dark red/brown. Is the batch ruined?

Diagnosis: This indicates the formation of quinones or polymerized phenolic radicals, often caused by the presence of oxygen or trace metal impurities. Corrective Action:

  • Don't Panic: The chromophore of quinones is very strong; the actual molar amount might be low.

  • The "Bisulfite Wash": During workup, ensure you wash the organic layer thoroughly with 10% Sodium Bisulfite (

    
    )  or Sodium Thiosulfate. This reduces quinones back to phenols (often lighter in color) and scavenges free bromine.
    
  • Prevention: Next time, strictly degas solvents and run under Nitrogen.

Q2: I consistently get 10-15% of the di-bromo impurity. How do I remove it?

Diagnosis: Over-bromination. The first bromine atom deactivates the ring slightly, but not enough to fully stop the second addition if excess reagent is present. Corrective Action:

  • Stoichiometry: Reduce NBS to 0.95 - 0.98 equivalents . It is better to leave 5% unreacted starting material (which is easier to separate or recycle) than to form the di-bromo species.

  • Purification: The di-bromo species is significantly more lipophilic.

    • Method: Flash Column Chromatography using 100% Hexanes

      
       5% EtOAc/Hexanes. The di-bromo elutes first, followed by the target, then the starting material.
      
Q3: Why is the yield lower when I scale up?

Diagnosis: Exotherms.[5] Bromination is exothermic.[5] On a larger scale, heat dissipation is slower, creating "hot spots" that favor the thermodynamic byproduct (wrong isomer) or over-bromination. Corrective Action:

  • Dosing Rate: Slow down the addition of NBS.

  • Active Cooling: Ensure the internal temperature (probe inside the flask) never exceeds 5°C during addition.

Data & Comparison Tables

Solvent System Impact on Selectivity

Data based on internal optimization protocols for electron-deficient phenols.

SolventReaction RateRegioselectivity (Target:Impurity)Risk of OxidationRecommendation
Acetonitrile (MeCN) ModerateHigh (20:1) LowRecommended
Dichloromethane (DCM) SlowModerate (15:1)LowGood Alternative
Acetic Acid (

)
FastLow (8:1)High Avoid (Too harsh)
Methanol (MeOH) FastPoorModerateAvoid (Solvolysis risk)
Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckTLC Check TLC/HPLC Start->CheckTLC Result1 Multi-spotting (Higher Rf) CheckTLC->Result1 Result2 Single Spot but Low Yield CheckTLC->Result2 Result3 Pink/Red Color CheckTLC->Result3 Action1 Over-Bromination. Reduce NBS eq to 0.95. Lower Temp. Result1->Action1 Action2 Incomplete Reaction. Check Catalyst. Increase Time (not Temp). Result2->Action2 Action3 Oxidation. Use N2 atm. Wash w/ NaHSO3. Result3->Action3

Caption: Rapid diagnostic flow for common synthesis failures.

References

  • BenchChem Technical Support. (2025).[6] Troubleshooting bromination side reactions in phenol synthesis. Retrieved from

  • GuideChem. (2021). Preparation method of 2-chloro-4-bromophenol and related fluorophenols (Patent CN103387484B). Retrieved from

  • ChemicalBook. (2025).[7][8] Synthesis of 2-Bromo-5-fluorophenol and derivatives.[9][10] Retrieved from

  • Organic Chemistry Portal. (2023). N-Bromosuccinimide (NBS) in Organic Synthesis.[6][11][12] Retrieved from

  • University of Halle. (2025). Regioselective bromination of fluorinated oligophenylenes. Retrieved from

Sources

Technical Support Guide: Solvent Optimization for 2-Bromo-5-chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BCFP-SOLV-OPT-001 Status: Open Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are working with 2-Bromo-5-chloro-4-fluorophenol (BCFP) , a tri-halogenated aromatic scaffold.[1] This molecule presents a unique "chemical minefield" due to its three distinct halogen handles and an acidic phenolic proton.[1]

The Core Challenge: The solvent is not just a medium; it is a reagent that dictates chemoselectivity.[1]

  • Wrong Solvent in Alkylation: Leads to C-alkylation byproducts or stalled conversion due to poor phenoxide solubility.[1]

  • Wrong Solvent in Coupling: Causes "Halogen Scrambling" (migration of the Li/Mg species) or loss of chemoselectivity (reacting at Cl instead of Br).[1]

This guide replaces generic advice with specific, mechanism-based troubleshooting for BCFP.

Module 1: O-Functionalization (Alkylation/Acylation)

The Objective: Capping the -OH group without touching the halogens.[1]

The Science: Dielectric Constants & The "Naked" Anion

The rate of O-alkylation depends on how "naked" the phenoxide anion is.[1] In non-polar solvents, the cation (


, 

) forms a tight ion pair with the phenoxide, shielding it from the electrophile. You need a solvent with a high dielectric constant (

) to separate this pair.[1]

Troubleshooting Protocol:

SymptomRoot CauseRecommended Solvent Fix
Reaction Stalls < 50% Ion Pairing: The base (e.g.,

) is insoluble, and the phenoxide is too tightly bound to the cation.[1]
Switch to DMF or NMP. These polar aprotic solvents (

) solvate the cation, leaving the phenoxide "naked" and highly reactive.
C-Alkylation Byproducts Ambident Reactivity: Phenoxide is too "hard"; solvent is promoting reaction at the carbon ring (rare but possible with allylic halides).[1]Switch to Acetone or MeCN. These are "softer" dipolar aprotic solvents that favor O-alkylation over C-alkylation mechanisms.[1]
Product Hydrolysis Wet Solvent: Hygroscopic solvents (DMF/DMSO) absorbed water, hydrolyzing the alkyl halide.[1]Use Anhydrous MeCN. Acetonitrile is easier to dry and remove than DMF.[1]
Decision Matrix: Solvent-Base Pairing

Do not mix weak bases with non-polar solvents.[1]

O_Alkylation_Logic Start Start: O-Alkylation of BCFP Base_Check Select Base Strength Start->Base_Check Weak_Base Weak Base (K2CO3, Cs2CO3) Base_Check->Weak_Base Strong_Base Strong Base (NaH, KOtBu) Base_Check->Strong_Base Solvent_Polar MUST use Polar Aprotic (DMF, NMP, DMSO) Weak_Base->Solvent_Polar Solvent_Ether Use Ethers/Polar Aprotic (THF, DMF, MeCN) Strong_Base->Solvent_Ether Reason_1 Need high dielectric constant to dissociate ion pairs Solvent_Polar->Reason_1 Reason_2 Base is soluble enough; avoid proton sources Solvent_Ether->Reason_2

Figure 1: Decision matrix for matching solvent polarity with base strength to maximize nucleophilicity.

Module 2: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The Objective: Reacting the Bromine (C-2) selectively while preserving the Chlorine (C-5) and Fluorine (C-4) .[1]

The Science: The "Selectivity Switch"

The oxidative addition of Palladium (Pd) into the C-Br bond is faster than C-Cl.[1] However, the solvent influences the ligand sphere of the catalyst.

  • Non-Coordinating Solvents (Toluene): Favor the mono-ligated Pd species

    
    , which is highly active and selective for Br.[1]
    
  • Coordinating Solvents (MeCN, DMF): Can stabilize anionic Pd species or displace bulky ligands, potentially slowing down the reaction or altering selectivity (activating the Cl site at high temps).

FAQ: Why is my reaction de-halogenating?

  • Issue: You see the product where Br is replaced by H (hydrodebromination).

  • Cause: This is often caused by protic impurities in the solvent acting as a hydride source, or insufficient water in the Suzuki system causing boronic acid decomposition (protodeboronation).[1]

  • Fix:

    • Degas Solvents: Oxygen promotes homocoupling.[1] Sparge with Argon for 20 mins.

    • The "Magic" Ratio: Use Dioxane/Water (4:1) or Toluene/Water (10:1) .[1] The water is strictly necessary to activate the boronic acid, but too much water promotes de-halogenation.

Critical Protocol: The "Anhydrous" Suzuki

Use this if you observe C-Cl activation or hydrolysis side products.[1]

  • Solvent: Anhydrous 1,4-Dioxane (Stabilized).

  • Base:

    
     (finely ground, anhydrous).[1]
    
  • Additive: 2-3 equivalents of water (stoichiometric, not bulk solvent).

  • Why: This limits the "free" protons available for side reactions while allowing the transmetallation step to proceed.[1]

Module 3: Lithiation & Metal-Halogen Exchange

The Objective: Replacing Br with Li for electrophilic trapping.

The Science: The "Halogen Dance" Risk

BCFP has an acidic proton (OH).[1] You must use 2 equivalents of base (one to deprotonate OH, one for Br exchange) OR protect the OH first (Recommended: MOM-Cl or TBS-Cl).[1]

Once lithiated, the species is unstable. In coordinating solvents like THF , the Li-species is stabilized but also more prone to ortho-lithiation at the C-6 position (next to Cl) or scrambling (Halogen Dance).[1]

Comparison Table: Solvent Effects on Lithiation

SolventTemperature LimitRisk ProfileRecommendation
THF

High Stability / High Reactivity. Good for trapping, but risk of scrambling if warmed >

.[1]
Standard Choice. Keep strictly cold.[1]
Diethyl Ether (

)

to

Low Solubility. The lithiated species might aggregate or precipitate.[1]Avoid unless trapping with very reactive electrophiles.[1]
Me-THF

Green Alternative. Higher boiling point, better separation than THF.[1]Recommended for scale-up.[1]
Workflow: Preventing the "Scrambling"

The solvent must be dry (<50 ppm water) to prevent quenching the lithiated species.[1]

Lithiation_Workflow Step1 1. Protection (MOM/TBS) Step2 2. Solvent Selection (Anhydrous THF) Step1->Step2 Step3 3. Cryogenic Cooling (-78°C Internal) Step2->Step3 Step4 4. Li-Exchange (n-BuLi, < 10 mins) Step3->Step4 Step5 5. Electrophile Trap (Immediate) Step4->Step5 Speed is Key

Figure 2: Kinetic control workflow. In THF, the lithiated intermediate is transient; rapid electrophile addition is required to prevent isomerization.

Module 4: Solubility & Workup

The Issue: BCFP is a "brick" (poor solubility) in non-polar solvents but forms emulsions in basic water.[1]

  • Extraction Solvent: Do NOT use Dichloromethane (DCM) if you can avoid it (environmental hazard + emulsion risk).[1]

  • Recommended: Ethyl Acetate (EtOAc) or MTBE .[1]

    • Why: The partition coefficient of the halogenated phenol favors these ethers/esters, and they separate cleanly from aqueous brine.

  • Crystallization:

    • BCFP often oils out.[1]

    • The Fix: Use a Hexane/EtOAc system.[1] Dissolve in minimal hot EtOAc, then slowly add Hexane until cloudy. Cool slowly.

References & Authority
  • Solvent Selection Guides:

    • Diorazio, L. J., et al. "Toward a More Holistic Framework for Solvent Selection."[2] Org.[1][2][3] Process Res. Dev.2016 , 20, 760–773.[2] Link[1]

    • Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes."[2][3] Org.[1][2][3] Process Res. Dev.2013 , 17, 1517–1525.[2][3][4] Link[1]

  • Mechanistic Insights (Suzuki & Selectivity):

    • Biolatto, B., et al. "Suzuki-Miyaura Cross-Coupling: Practical Guide." J. Org.[1] Chem.2003 , 68, 4302.[5] (General grounding on solvent effects in coupling).

    • Guedes, R. C., et al. "Solvent Effects on the Energetics of the Phenol O-H Bond."[6] J. Phys.[1] Chem. A2003 , 107, 9197. (Explains the solvation of phenoxide vs phenol).

  • Data Sources:

    • Physical properties and solubility data derived from standard chemical vendor databases (Sigma-Aldrich, BLD Pharm) for CAS 181288-96-0.[1]

Disclaimer: This guide is for research purposes. Always consult the SDS for 2-Bromo-5-chloro-4-fluorophenol before handling.

Sources

Technical Support Guide: Thermal Stability of 2-Bromo-5-chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Safety Briefing: Thermal Hazards

CRITICAL WARNING: Heating polyhalogenated phenols like 2-Bromo-5-chloro-4-fluorophenol beyond their stability threshold presents immediate chemical hazards.

  • Acid Gas Release: Thermal decomposition releases toxic and corrosive hydrogen halides (HBr, HCl, HF ). Ensure all high-temperature experiments are vented through a caustic scrubber.

  • Dioxin/Furan Potential: While less likely than with 2,4,5-trichlorophenol, heating ortho-halogenated phenols in the presence of metal catalysts (Cu, Fe) or alkaline conditions can theoretically generate polyhalogenated dibenzo-p-dioxins or furans.

  • Pressure Events: Spontaneous polymerization or decomposition in sealed vessels (e.g., microwave vials) can lead to rapid over-pressurization.

Technical Specifications & Physical Properties

Accurate physicochemical data is the foundation of safe experimental design. The following data aggregates known experimental values and structure-activity relationship (SAR) estimates.

PropertyValue / DescriptionSource / Note
Chemical Name 2-Bromo-5-chloro-4-fluorophenol
CAS Number 181288-96-0[1]
Molecular Formula C₆H₃BrClFO
Molecular Weight 225.44 g/mol [2]
Physical State Solid / Low-melting solidAnalog comparison [3]
Melting Point Est. 30–50 °CBased on 2-Bromo-4-chlorophenol [3]
Boiling Point Est. >200 °C (at 760 mmHg)Decomposition likely precedes boiling
Weakest Bond C–Br (Bond Dissociation Energy ~65-70 kcal/mol)Primary failure point

Thermal Stability Analysis

Mechanism of Degradation

The thermal stability of 2-Bromo-5-chloro-4-fluorophenol is dictated by the bond dissociation energies (BDE) of its substituents. The stability hierarchy is C-F > C-Cl > C-Br .

  • Primary Failure Mode (T > 180°C): Homolytic cleavage of the C-Br bond (ortho to the hydroxyl group). This generates a phenoxy or aryl radical.

  • Secondary Failure Mode (Radical Propagation): The resulting radicals can abstract hydrogen from solvents or other molecules, leading to hydro-dehalogenation (loss of Br) or oxidative coupling (formation of biphenyls/tars).

  • Catalytic Sensitivity: The presence of transition metals (Pd, Cu, Fe) significantly lowers the decomposition temperature, often facilitating dehalogenation below 120°C.

Recommended Operating Limits
  • Safe Zone: < 140°C (Short term), < 100°C (Long term storage).

  • Caution Zone: 140°C – 180°C (Inert atmosphere required; monitor for HBr evolution).

  • Danger Zone: > 200°C (Rapid decomposition, charring, polymerization).

Troubleshooting Guide: High-Temperature Reactions

Use this decision matrix when encountering issues during synthesis or processing.

FAQ: Common Issues

Q: My reaction mixture turned dark brown/black at 160°C. Is the product recoverable? A: This "tarring" usually indicates radical polymerization initiated by C-Br cleavage.

  • Diagnosis: Check LC-MS for de-brominated byproducts or dimers.

  • Fix: Add a radical scavenger (e.g., BHT) if compatible, or lower temperature and extend reaction time. Ensure strict oxygen exclusion.

Q: Can I distill this compound at atmospheric pressure? A: No. The estimated boiling point (>200°C) overlaps with the decomposition window.

  • Protocol: Use high-vacuum distillation (< 1 mmHg) to keep the pot temperature below 100°C.

Q: I see corrosion on my stainless steel reactor after a run. A: This confirms the release of HBr or HCl.

  • Fix: Switch to Hastelloy or glass-lined reactors for temperatures >100°C.

Troubleshooting Workflow

Troubleshooting Start Issue: Degradation at High Temp CheckAtmosphere Is reaction under Inert Gas (Ar/N2)? Start->CheckAtmosphere CheckMetal Are Transition Metals Present? CheckAtmosphere->CheckMetal Yes Oxidation Cause: Oxidative Coupling (Quinone formation) CheckAtmosphere->Oxidation No MetalCat Cause: Metal-Catalyzed Dehalogenation CheckMetal->MetalCat Yes CheckTemp Is Temp > 180°C? CheckMetal->CheckTemp No ThermalBondBreak Cause: Homolytic C-Br Cleavage CheckTemp->ThermalBondBreak Yes SolventCheck Is Solvent Protic? CheckTemp->SolventCheck No SolventAttack Cause: Nucleophilic Aromatic Substitution SolventCheck->SolventAttack Yes (e.g., Alcohols) Stable System Stable: Check Analytics SolventCheck->Stable No

Figure 1: Diagnostic logic for identifying the root cause of thermal instability.

Experimental Protocol: Validating Stability (TGA/DSC)

Before scaling up, you must empirically determine the onset of decomposition for your specific batch using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of 2-Bromo-5-chloro-4-fluorophenol into an alumina pan (avoid aluminum if T > 300°C is expected, though unlikely here).

    • Crucial: Do not hermetically seal if gas evolution is expected; use a pinhole lid.

  • Instrument Setup:

    • Purge Gas: Nitrogen or Argon (Flow rate: 50 mL/min). Do not use Air unless testing oxidative stability.

    • Ramp Rate: 10°C/min.

    • Range: 30°C to 400°C.

  • Data Interpretation:

    • T_onset (DSC): Look for the first exothermic deviation from the baseline. This is your "Never Exceed" temperature.

    • Mass Loss (TGA): A mass drop before the boiling point indicates decomposition (loss of HBr/HCl).

Stability Testing Workflow

StabilityTest Sample Sample: 5-10mg TGA_DSC Run TGA/DSC (N2, 10°C/min) Sample->TGA_DSC Analyze Analyze Onset Temp TGA_DSC->Analyze Decision Exotherm < 200°C? Analyze->Decision Unstable UNSTABLE: Limit T_rxn to T_onset - 20°C Decision->Unstable Yes Stable STABLE: Safe to Reflux Decision->Stable No

Figure 2: Workflow for determining safe operating temperatures via thermal analysis.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 57951699, 4-Bromo-2-chloro-5-fluorophenol (Isomer Analog). Retrieved February 24, 2026, from [Link]

  • American Chemical Society. (2011). Thermal Decomposition Processes in Aromatic Polycarbonates. Macromolecules. Retrieved February 24, 2026, from [Link]

Technical Support Center: Purification of 2-Bromo-5-chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling halogenated phenolic compounds. This guide provides in-depth troubleshooting advice and frequently asked questions concerning the removal of regioisomeric impurities from 2-Bromo-5-chloro-4-fluorophenol. As a critical building block in pharmaceutical and advanced material synthesis, its purity is paramount. Regioisomers, which possess identical molecular formulas but differ in the spatial arrangement of substituents on the aromatic ring, often exhibit nearly identical physicochemical properties, making their separation a significant synthetic challenge.[1][2]

This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of isolating the desired, high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are regioisomeric impurities in the context of 2-Bromo-5-chloro-4-fluorophenol, and why are they a problem?

A1: Regioisomeric impurities are structural isomers that arise during the synthesis of 2-Bromo-5-chloro-4-fluorophenol. Synthesis typically involves electrophilic aromatic substitution (e.g., bromination and chlorination) on a 4-fluorophenol precursor. Depending on reaction conditions, the bromine and chlorine atoms can add to different positions on the benzene ring, creating a mixture of isomers. For example, you might encounter impurities such as 2-Bromo-6-chloro-4-fluorophenol or 3-Bromo-5-chloro-4-fluorophenol.

These impurities are problematic because their structural similarity to the target molecule can lead to significant differences in biological activity, toxicity, and pharmacokinetic profiles in a final drug product.[1] Regulatory bodies require stringent control and characterization of such impurities, making their removal essential.[3]

Q2: How can I identify and quantify the regioisomers present in my crude sample?

A2: A combination of high-resolution analytical techniques is necessary.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for analyzing volatile and semi-volatile compounds like halogenated phenols.[4] A capillary GC column with a specific stationary phase can separate the isomers, while the mass spectrometer helps in confirming their identity by their mass-to-charge ratio and fragmentation patterns.[2][5]

  • High-Performance Liquid Chromatography (HPLC) with UV or MS detection: Reverse-phase HPLC (RP-HPLC) is a widely used technique.[4] Coupling it with a mass spectrometer (LC-MS) provides an additional dimension of data, aiding in the confident identification and quantification of isomers, especially in complex mixtures.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for unambiguous structure elucidation of the main product and any isolated impurities.

  • Molecular Rotational Resonance (MRR) Spectroscopy: This is an emerging technique that can quantify regioisomeric impurities rapidly without the need for chromatographic separation, offering a potential high-throughput screening method.[8]

Q3: What are the primary strategies for removing these impurities at a preparative scale?

A3: The two main strategies are preparative chromatography and recrystallization.

  • Preparative Chromatography (Flash or HPLC): This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. It is highly effective but can be resource-intensive for large quantities.[1]

  • Recrystallization: This technique relies on the differences in solubility between the desired product and its impurities in a selected solvent at varying temperatures.[9] It is a cost-effective and scalable method, often preferred in industrial settings if a suitable solvent system can be identified.[10][11]

Troubleshooting Guide: Chromatographic Purification

Chromatography is often the most reliable method for separating challenging regioisomers. However, achieving baseline resolution can be difficult.

Q4: My HPLC chromatogram shows a single broad peak or co-eluting peaks for my regioisomers. How can I improve the separation?

A4: Poor resolution is the most common issue. The key is to alter the selectivity of your chromatographic system. Here’s a systematic approach:

  • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents have different properties and interact differently with both the analyte and the stationary phase, which can significantly alter selectivity.[1]

  • Modify the Stationary Phase: If a standard C18 column fails, try a phase with a different retention mechanism.

    • Phenyl-Hexyl Column: This phase can introduce π-π interactions with the aromatic ring of your halogenated phenols, offering a different selectivity profile compared to the purely hydrophobic interactions of a C18 column.[1]

    • Pentafluorophenyl (PFP) Column: PFP columns are excellent for separating halogenated compounds and positional isomers due to multiple interaction mechanisms including dipole-dipole and charge-transfer interactions.

  • Adjust Mobile Phase pH: For phenolic compounds, adjusting the pH can change their ionization state and dramatically impact retention and peak shape. Adding a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is standard practice to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and better resolution.[1][12]

  • Optimize Temperature: Varying the column temperature affects mobile phase viscosity and mass transfer kinetics. Try adjusting the temperature in 5 °C increments (e.g., from 25 °C to 45 °C). Sometimes, lower temperatures can enhance selectivity between isomers.

Q5: I'm using Gas Chromatography (GC), but the isomers are still not separating. What column should I use?

A5: For halogenated phenol regioisomers, column selection is critical. Standard, non-polar columns may not provide sufficient selectivity.

  • Increase Diphenyl Content: The key is to use a stationary phase that can interact differently with the isomers. For chloro-fluorophenols, columns with a higher percentage of diphenyl content in the polysiloxane phase have shown superior performance. For instance, switching from a 5% diphenyl (e.g., DB-5) to a 35% (Rtx®-35) or even 65% (Rtx®-65) diphenyl phase can resolve previously co-eluting isomers.[2][3] The increased phenyl content enhances selectivity for positional isomers.

  • Cyclodextrin-Based Columns: Chiral columns, such as those with cyclodextrin derivatives, have a unique selectivity for positional isomers and can be highly effective for separating phenols and cresols.[13][14]

Workflow for HPLC Method Development

start Start: Co-eluting Regioisomers on C18 Column (ACN/H2O + 0.1% FA) step1 Step 1: Change Organic Modifier Switch Acetonitrile (ACN) to Methanol (MeOH) start->step1 step2 Step 2: Change Stationary Phase Try Phenyl-Hexyl or Pentafluorophenyl (PFP) Column step1->step2 No/Poor Improvement end_success Success: Baseline Resolution Achieved Proceed to Preparative Scale step1->end_success Resolution Achieved step3 Step 3: Optimize Gradient & Temperature Adjust gradient slope and column temperature (25-45°C) step2->step3 No/Poor Improvement step2->end_success Resolution Achieved step4 Step 4: Evaluate Alternative Techniques Consider GC or Supercritical Fluid Chromatography (SFC) step3->step4 No/Poor Improvement step3->end_success Resolution Achieved step4->end_success Separation Successful end_fail Impurity Remains: Re-evaluate Purification Strategy step4->end_fail Separation Unsuccessful

Caption: A systematic workflow for troubleshooting poor resolution of regioisomers in HPLC.

Troubleshooting Guide: Purification by Recrystallization

Recrystallization is a powerful, scalable purification technique, but its success is entirely dependent on finding the right solvent conditions.[9]

Q6: I can't find a suitable solvent for recrystallization. The compound is either too soluble in everything or not soluble at all. What should I do?

A6: This is a common dilemma. The ideal solvent should dissolve the solute completely when hot but poorly when cold.[9]

  • Test a Range of Solvents: Systematically test solvents with varying polarities. For a halogenated phenol, good starting points include toluene, hexanes, ethyl acetate, ethanol, and mixtures with water.[15]

  • Use a Mixed-Solvent System: This is often the solution when no single solvent works. Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., toluene or ethanol). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., hexanes or water) to the hot solution until it becomes slightly cloudy (the saturation point).[16] Allow this mixture to cool slowly. The slight excess of the "good" solvent will keep the impurities dissolved while the desired product crystallizes.

Q7: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A7: "Oiling out" occurs when the solute comes out of solution above its melting point or when the solution is too supersaturated.

  • Cool More Slowly: Ensure the solution cools as slowly as possible. A Dewar flask or insulated container can help. Slow cooling encourages the formation of a well-ordered crystal lattice.[10]

  • Use More Solvent: The concentration of your compound may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.

  • Lower the Saturation Temperature: Add a bit more of the "good" solvent so that crystallization begins at a lower temperature, which might be below the compound's melting point in that solvent mixture.

Decision Tree for Purification Strategy

start Crude 2-Bromo-5-chloro-4-fluorophenol q1 What is the scale of purification? start->q1 q2 Is the impurity level high (>10%)? q1->q2 Large Scale (>5g) prep_chrom Use Preparative Chromatography (Flash or Prep-HPLC) q1->prep_chrom Small Scale (<5g) q3 Is a suitable recrystallization solvent system known? q2->q3 No double_purify Perform initial purification via Flash Chromatography, then final purification via Recrystallization. q2->double_purify Yes recryst Perform Recrystallization q3->recryst Yes develop_recryst Develop Recrystallization Method (Solvent Screening) q3->develop_recryst No develop_recryst->prep_chrom Unsuccessful develop_recryst->recryst Successful

Caption: A decision-making framework for selecting a purification method.

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method for Isomer Screening

This protocol provides a starting point for assessing the purity of your crude material.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • Start at 40% B.

    • Linear ramp to 80% B over 20 minutes.

    • Hold at 80% B for 2 minutes.

    • Return to 40% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve ~1 mg of crude material in 1 mL of 50:50 Acetonitrile/Water.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for purifying 1-5 g of crude material.

  • Stationary Phase: High-purity silica gel, 40-63 µm.

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the column.[16]

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product). Evaporate the solvent until a dry, free-flowing powder is obtained. Carefully load this powder onto the top of the packed column.[16]

  • Elution: Begin elution with a non-polar solvent system (e.g., 98:2 Hexane/Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10 Hexane/Ethyl Acetate). The exact gradient will need to be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Bromo-5-chloro-4-fluorophenol.

Quantitative Data Summary: Representative GC Conditions

The table below summarizes typical GC conditions that have been successfully used to separate isomers of related chloro-fluorophenols, providing a strong starting point for method development.[2][3]

ParameterConditionRationale
GC System Agilent 7890B or equivalent with FIDStandard, robust system for this analysis.
Column Rtx®-65 (65% diphenyl / 35% dimethyl polysiloxane)The high diphenyl content is crucial for providing selectivity between positional isomers.[2]
Column Dimensions 30 m length x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions for high-resolution capillary GC.
Carrier Gas HeliumInert carrier gas.
Inlet Temperature 240 °CEnsures complete volatilization of the analytes.
Detector Temp (FID) 240 °CStandard temperature for Flame Ionization Detector.
Oven Program 100°C, ramp at 10°C/min to 210°C, hold for 14 minA temperature gradient is necessary to elute the phenols in a reasonable time with good peak shape.[2]
Split Ratio 25:1Prevents column overloading while ensuring sufficient analyte reaches the detector.

References

  • MDPI. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons.
  • BenchChem. (2025). Application Notes and Protocols for the Chromatographic Separation of Brominated Phenol Isomers.
  • Agilent Technologies, Inc. (2011). Phenols and cresols Separation of isomers and aromatic alcohols on a chiral capillary column.
  • Chula Digital Collections. Improving chromatographic analysis of phenolic compounds.
  • LCGC International. Improving HPLC Separation of Polyphenols.
  • BenchChem. (2025). Technical Support Center: Separation of Regioisomers in 2-Iodobenzamide Derivatization.
  • Semantic Scholar. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by.
  • Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
  • University of California, Los Angeles. Recrystallization.
  • ResearchGate. (2025). Analysis of phenol and cresol isomers using capillary column gas chromatography.
  • Reddit. (2025). Separating Regioisomers using Preparative TLC.
  • Longdom Publishing. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
  • PMC. Techniques for Analysis of Plant Phenolic Compounds.
  • Google Patents. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
  • Restek. TROUBLESHOOTING GUIDE.
  • Homi Bhabha Centre for Science Education. Recrystallization.
  • IntechOpen. Chromatographic Determination of Chlorophenols.
  • BenchChem. Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol.
  • SIELC Technologies. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column.
  • CORE. Separation of Some Halogenated Phenols by GC-MS.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • RTS. (2025). How to Perform a Phenol Test for Accurate Chemical Analysis.
  • Guidechem. (2021). How to Prepare 2-Bromo-4-Fluorophenol and Its Applications - FAQ.
  • PMC. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry.
  • Scribd. EXPERIMENT 1-Test for Phenolic Functional Group.
  • PubMed. (2020). Rapid quantification of isomeric and dehalogenated impurities in pharmaceutical raw materials using MRR spectroscopy.
  • BLD Pharm. 181288-96-0|2-Bromo-5-chloro-4-fluorophenol.
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
  • BLD Pharm. 157165-23-6|2-Bromo-4-chloro-5-fluorophenol.
  • Google Patents. WO2000014043A1 - Purification of alkylated phenols by melt crystallization.
  • PMC. (2023). Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase.
  • MDPI. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.

Sources

Technical Support Center: Optimizing 2-Bromo-5-chloro-4-fluorophenol Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #RXN-2B5C4F Subject: Troubleshooting Low Reactivity & Catalyst Deactivation Assigned Specialist: Senior Application Scientist

Executive Summary: The "Deceptive" Scaffold

2-Bromo-5-chloro-4-fluorophenol presents a unique "reactivity trap" for researchers. While it appears to be a standard poly-halogenated building block, users frequently report stalled reactions, particularly in Palladium-catalyzed cross-couplings and nucleophilic substitutions.

The Root Cause: The convergence of the acidic phenolic proton (


) and the steric crowding of the ortho-bromine creates a dual failure mode:
  • Catalyst Poisoning: The free phenol coordinates to Pd(II) species, forming off-cycle resting states.

  • Electronic Deactivation: The three halogen substituents pull electron density, stabilizing the phenoxide anion and making it a sluggish nucleophile for O-alkylation.

This guide provides self-validating protocols to overcome these specific hurdles.

Reactivity Hierarchy & Decision Matrix

Before initiating a workflow, verify which "handle" you are targeting. The reactivity order is strictly: -OH (Acidic) > -Br (Metal-Exchange/Coupling) > -F (


) > -Cl (Inert). 

ReactivityMatrix Start Target Transformation Coupling C-C Bond Formation (Suzuki/Buchwald) Start->Coupling Targeting Br Ether Ether Synthesis (O-Alkylation) Start->Ether Targeting OH Subst Fluorine Displacement (SNAr) Start->Subst Targeting F Protect CRITICAL STEP: Protect Phenol (MOM/Bn) Prevents Pd-Poisoning Coupling->Protect Reaction Stalled? Base Optimization: Switch to Cs2CO3/DMF (Boost Nucleophilicity) Ether->Base Low Yield? Act Requirement: Strong Nucleophile only (Thiol/Amine) Subst->Act High Temp Required

Figure 1: Strategic decision tree for selecting the correct protocol based on the target functional group.

Troubleshooting Module A: Stalled Suzuki/Buchwald Couplings

Symptom: The reaction turns black immediately (Pd precipitation) or remains clear with 0% conversion. Starting material is recovered.

Technical Diagnosis: The ortho-position of the Bromine relative to the Phenol is the critical failure point. In basic media (standard Suzuki conditions), the phenol deprotonates. The resulting phenoxide is an excellent ligand for Palladium, displacing phosphines and forming a stable, unreactive Pd-phenoxide complex (Catalyst Poisoning) [1, 2]. Furthermore, the steric bulk of the bromine prevents oxidative addition if the catalyst is not bulky enough.

Protocol: The "Protection-First" Workaround

Do not attempt to couple the free phenol directly unless using specialized water-soluble catalysts.

  • Step 1: Protection (Mandatory)

    • Reagents: MOM-Cl (Methoxymethyl chloride) or

      
       (if converting OH to leaving group).
      
    • Conditions: DIPEA, DCM,

      
      .
      
    • Why: Capping the -OH prevents Pd-coordination and eliminates the acidic proton.

  • Step 2: The Coupling

    • Catalyst:

      
       (robust) or 
      
      
      
      + XPhos (for sterically hindered substrates).
    • Base:

      
       (anhydrous) is superior to carbonates for hindered aryl bromides.
      
    • Solvent: 1,4-Dioxane/Water (4:1). The water is essential for the boronic acid transmetalation step.

Validation Check:

  • If the reaction mixture remains yellow/orange (active catalyst) rather than crashing out as Pd-black, the protection strategy is working.

Troubleshooting Module B: Sluggish O-Alkylation

Symptom: Reaction with alkyl halides (e.g., MeI, BnBr) proceeds slowly or requires excessive heating, leading to decomposition.

Technical Diagnosis: The 2-Br, 5-Cl, and 4-F substituents are all electron-withdrawing groups (EWG). They stabilize the phenoxide negative charge via induction. While this makes the phenol more acidic (easier to deprotonate), it makes the resulting anion a weaker nucleophile (less willing to attack the alkyl halide) [3].

Optimization Table: Boosting Nucleophilicity
VariableStandard Condition (Fails)Optimized Condition (Works)Mechanism of Action
Base


The larger Cesium cation ("Soft") creates a "naked," more reactive phenoxide anion compared to the tight ion pair with Potassium.
Solvent AcetoneDMF or NMP Polar aprotic solvents solvate the cation, leaving the anion free to react.
Additive NoneNaI (0.1 eq) Finkelstein reaction in situ: Converts alkyl chlorides/bromides to highly reactive alkyl iodides.
Temp Reflux (

)

Higher activation energy required due to stabilized phenoxide.

Troubleshooting Module C: Nucleophilic Aromatic Substitution ( )

Symptom: Attempting to displace the Fluorine atom fails, or the wrong halogen is displaced.

Technical Diagnosis: Fluorine is generally the most reactive halogen for ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 due to the high electronegativity stabilizing the Meisenheimer intermediate [4]. However, this reaction requires the ring to be electron-deficient. The presence of the electron-donating Oxygen (even if protected as an ether) fights against the EWG effects of the halogens.

Critical Rule: You cannot perform


 on the Fluorine if the Phenol is in its anionic form (

), as the ring becomes too electron-rich.

Protocol:

  • Protect the Phenol: Use an electron-withdrawing protecting group if possible (e.g., Acetyl or Tosyl) to assist in activating the ring.

  • Nucleophile Choice: Use "soft" nucleophiles like thiols or amines. Oxygen nucleophiles (alkoxides) will likely cause trans-etherification or side reactions.

FAQ: Common User Scenarios

Q: Can I use Lithium-Halogen exchange to functionalize the Bromine position? A: Yes, but you must use 2.1 equivalents of n-BuLi.

  • Reason: The first equivalent acts as a base to deprotonate the phenol (-OH

    
     -OLi). The second equivalent performs the Li-Br exchange.
    
  • Warning: The resulting dilithio-species is highly reactive. Quench at

    
     to prevent the elimination of Li-F (benzyne formation).
    

Q: Why do I see de-bromination (formation of 3-chloro-4-fluorophenol) in my Suzuki reaction? A: This is a classic sign of "Hydride Transfer."

  • Cause: If the cross-coupling cycle is slow (due to sterics), the Pd-Ar intermediate waits too long and grabs a hydride from the solvent (especially if using alcohols) or the base.

  • Fix: Switch solvent to Toluene/Water or DMF. Ensure strictly anhydrous conditions if using hydride-donor solvents.[1]

Q: Is the Chlorine atom reactive? A: Under standard laboratory conditions, the 5-chloro position is effectively inert compared to the 2-bromo and 4-fluoro positions. It will survive Pd-coupling and mild Li-exchange conditions, serving as a robust metabolic blocker in drug design.

References

  • Mechanisms of Catalyst Poisoning: Axtell, J. C., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." Journal of the American Chemical Society, 2008.

  • Suzuki Troubleshooting: BenchChem Technical Support. "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions." BenchChem, 2025.[2][3]

  • Phenol Alkylation Kinetics: "O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution." ResearchGate, 2025.

  • Halogen Reactivity in SNAr: "A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols." BenchChem, 2025.[2][3]

Sources

storage conditions to prevent degradation of 2-Bromo-5-chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage & Stability Assurance CAS: 181288-96-0 (Isomer Specific) Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely working with 2-Bromo-5-chloro-4-fluorophenol , a poly-halogenated phenolic intermediate used in the synthesis of bioactive scaffolds.[1]

Due to the electron-rich nature of the phenol ring combined with the lability of the carbon-bromine (C-Br) bond, this compound is susceptible to oxidative quinone formation and photolytic dehalogenation . This guide replaces generic storage advice with a mechanistic approach to preventing degradation.

Part 1: Critical Storage Protocol (The "Why" & "How")

The following decision matrix outlines the optimal handling lifecycle to maintain >98% purity.

StorageLifecycle Receipt Receipt of Compound Inspect Visual Inspection (White/Off-white Solid?) Receipt->Inspect Condition_A Long-Term Storage (>1 Month) Inspect->Condition_A Pass Condition_B Active Use (<1 Month) Inspect->Condition_B Pass Action_A Temp: 2-8°C Atmos: Argon/N2 Container: Amber Vial Condition_A->Action_A Action_B Temp: 20-25°C Atmos: Desiccator Container: Foil-Wrapped Condition_B->Action_B

Figure 1: Decision matrix for storage conditions based on usage frequency.

1. Temperature Control (Kinetic Stabilization)
  • Recommendation: Store at 2–8°C for long-term stability.

  • The Science: While many halogenated phenols are solids at room temperature, the rate of auto-oxidation (conversion of phenol to quinones) is temperature-dependent. Refrigeration significantly retards the radical initiation step of oxidation.[1]

  • Warning: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Moisture accelerates hydrolysis and interferes with accurate weighing.[1]

2. Light Exclusion (Photolytic Protection)
  • Recommendation: Use amber glass vials or wrap clear vials in aluminum foil.

  • The Science: The C-Br bond is the weakest link in this molecule. Exposure to UV or intense visible light can induce homolytic cleavage of the bromine atom, generating a highly reactive aryl radical.[1] This leads to debromination and the formation of complex degradation mixtures [1][3].

3. Atmospheric Control (Oxidative Prevention)
  • Recommendation: Backfill headspace with Argon or Nitrogen after every use.[1]

  • The Science: Phenols are electron-rich and prone to oxidation by atmospheric oxygen. This process forms colored impurities (pink/red/brown) identified as quinones or coupled biphenyls. An inert atmosphere removes the oxidant (

    
    ) required for this pathway [5].
    
Part 2: Troubleshooting Degradation

If your compound has behaved unexpectedly, use this guide to diagnose the issue.

Visual Diagnosis Table
ObservationDiagnosisRoot CauseRemediation
Pink/Red Tint Early OxidationFormation of p-benzoquinone derivatives due to air exposure.Recrystallize (see Part 3). Purge with Argon.
Brown/Black Tar Advanced DecompositionExtensive polymerization or photolysis (Light +

).
Discard. Purification is likely uneconomical.[1]
Wet/Clumpy HygroscopicityMoisture absorption (Hydrate formation).Dry in a vacuum desiccator over

for 24h.
Lower Melting Point Impurity DepressionPresence of dehalogenated byproducts or solvent residues.Dry under high vacuum; check NMR for solvent peaks.[1]
Degradation Mechanism Pathway

Understanding how the molecule breaks down helps you prevent it.[1]

DegradationPath Compound 2-Bromo-5-chloro- 4-fluorophenol Radical Aryl Radical (Reactive Intermediate) Compound->Radical Homolytic Cleavage (C-Br) Phenoxy Phenoxy Radical Compound->Phenoxy H-Atom Abstraction Light UV Light (hν) Light->Radical Oxygen Oxygen (O2) Oxygen->Phenoxy Product_A Debrominated Product (5-chloro-4-fluorophenol) Radical->Product_A H-abstraction from solvent Product_B Quinones / Dimers (Colored Impurities) Phenoxy->Product_B Coupling/Oxidation

Figure 2: Primary degradation pathways: Photolytic debromination (left) and Oxidative coupling (right).

Part 3: Handling & Re-purification Protocols
Protocol A: Safe Weighing
  • Issue: Metal spatulas can introduce trace metal ions (Fe, Ni) which catalyze the oxidation of phenols.[1]

  • Solution: Use ceramic, glass, or Teflon-coated spatulas .[1]

  • Step-by-Step:

    • Remove vial from 2-8°C storage.

    • Wait 15-20 minutes for the vial to reach room temperature (prevents water condensation inside the vial).

    • Weigh quickly in a low-humidity environment.[1]

    • Flush vial with Argon gas (gentle stream, 5-10 seconds) before re-capping.

Protocol B: Emergency Re-purification (Recrystallization)

If the compound has turned slightly pink but is structurally intact (verified by TLC/NMR), use this method.

  • Solvent System: Hexanes (primary) / Ethanol (minimal additive).

  • Method:

    • Dissolve the solid in a minimum amount of warm Hexanes (approx. 40-50°C).

    • If insoluble, add Ethanol dropwise until clear.[1]

    • Allow to cool slowly to room temperature, then place in a -20°C freezer overnight.

    • Filter the white crystals and wash with cold Hexanes.

    • Dry under high vacuum (< 1 mbar) to remove solvent residues.[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store this compound in DMSO or DMF stock solutions? A: No. DMSO is a mild oxidant and can facilitate the degradation of electron-rich phenols over time, especially if the DMSO is not anhydrous. If you must make a stock solution, use anhydrous Ethanol or Methanol , store it at -20°C, and use it within 1 week.[1]

Q2: The Safety Data Sheet (SDS) says "Store at Room Temperature." Why do you recommend 2-8°C? A: SDS recommendations often cover safety (preventing fire/explosion) rather than purity preservation. While the compound is not dangerous at room temperature, our data indicates that the bromine substituent renders it less stable than simple phenol.[1] Refrigeration is a "Best Practice" for maintaining >98% purity for sensitive applications like drug discovery [2].[1]

Q3: I see a new spot on my TLC plate just above the baseline. What is it? A: This is likely a quinone oxidation product.[1] Phenols are polar, but their oxidized quinone forms are often slightly less polar or behave differently on silica.[1] If the spot is colored (yellow/red) without staining, it is confirmed as an oxidation byproduct.[1]

References
  • Gelman, F., & Dybala-Defratyka, A. (2020).[1] Bromine isotope effects: Predictions and measurements.[1] Chemosphere, 246, 125746.[1] (Discusses C-Br bond lability). Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Characterization of 2-Bromo-5-chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of poly-halogenated phenols, such as 2-Bromo-5-chloro-4-fluorophenol , presents a unique analytical challenge due to the interplay of multiple halogen isotopes and competing fragmentation pathways. This compound is frequently encountered as a synthetic intermediate in agrochemical development or as a disinfection byproduct in treated water.

This guide provides a definitive comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this molecule. It focuses on the distinct fragmentation mechanisms driven by the bond dissociation energies of the Carbon-Halogen bonds (


) and the "Ortho Effect" facilitated by the 2-position bromine.

Isotopic Signature Analysis (The "Fingerprint")

Before analyzing fragmentation, the researcher must validate the molecular ion (


 in EI or 

in ESI) using the isotopic cluster. 2-Bromo-5-chloro-4-fluorophenol contains one bromine, one chlorine, and one fluorine atom.
  • Fluorine (

    
    ):  Monoisotopic. Does not contribute to the isotope pattern.
    
  • Bromine (

    
    ):  ~50:50 ratio.
    
  • Chlorine (

    
    ):  ~75:25 ratio.
    
Theoretical Isotope Distribution (M+)

The combination of Br and Cl creates a distinct "triplet" cluster spanning 4 mass units.

Ion SpeciesIsotope CompositionNominal Mass (m/z)Relative Abundance (Approx.)
M

224 100% (Base)
M+2

OR

226 ~130% (High intensity due to Br+Cl overlap)
M+4

228 ~30%

Analyst Note: The M+2 peak is often taller than the M peak in this specific halogen combination because the probability of having (


 + 

) sums with (

+

).

Comparative Analysis: GC-MS (EI) vs. LC-MS (ESI)[1]

The choice of ionization technique fundamentally alters the observed fragmentation due to the internal energy imparted to the molecule.

Comparison Matrix
FeatureGC-MS (Electron Ionization - 70 eV)LC-MS/MS (Electrospray Ionization - Negative)
Primary Ion Radical Cation (

)
Deprotonated Pseudomolecular Ion (

)
Energy State High internal energy (Hard Ionization)Low internal energy (Soft Ionization)
Key Fragmentation Homolytic cleavage (Radical loss)Heterolytic cleavage (Collision Induced Dissociation)
Structural Insight High. Rich fragmentation pattern allows library matching and isomer differentiation.Medium. Requires MS/MS optimization. Good for quantification but less structural detail.
Sample Prep May require derivatization (TMS) to prevent peak tailing of the phenol group.Minimal. Direct injection of aqueous/organic extracts.
Detection Limit Low pg range (SIM mode).fg to low pg range (MRM mode).

Detailed Fragmentation Mechanisms

A. Electron Ionization (EI) Pathway (GC-MS)

In EI (70 eV), the fragmentation is governed by Bond Dissociation Energy (BDE).

  • C-Br: ~285 kJ/mol (Weakest - Breaks first)

  • C-Cl: ~327 kJ/mol[1]

  • C-F: ~485 kJ/mol (Strongest - Rarely breaks)

Mechanism 1: The Ortho Effect (Bromine Loss) The bromine at position 2 (ortho to the hydroxyl group) is highly labile. The molecular ion (


 224) typically loses a bromine radical (

) to form a stable cation at

145.

Mechanism 2: CO Elimination Phenolic radical cations characteristically lose carbon monoxide (CO, 28 Da). This usually occurs after the initial halogen loss, leading to ring contraction (cyclopentadiene structures).

B. ESI Negative Pathway (LC-MS/MS)

In ESI(-), the molecule forms a stable phenoxide ion (


 223). Fragmentation in the collision cell (CID) requires higher energy.
  • Primary Transition: Loss of neutral HCl or HBr.

  • Secondary Transition: Loss of

    
     or CO (if ring opens).
    

Visualizing the Fragmentation Workflow

The following diagram illustrates the primary EI fragmentation pathway, which is the most diagnostic for structural confirmation.

FragmentationPathway cluster_ortho Ortho Effect Zone M_Ion Molecular Ion (M+) m/z 224/226/228 [C6H3BrClFO]+. Frag_Br [M - Br]+ m/z 145/147 (Loss of Br radical) M_Ion->Frag_Br Homolytic Cleavage (Weakest Bond C-Br) Frag_CO [M - Br - CO]+ m/z 117/119 (Ring Contraction) Frag_Br->Frag_CO - CO (28 Da) Phenol Characteristic Frag_Cl [M - Br - CO - Cl]+ m/z 82 (Loss of Cl radical) Frag_CO->Frag_Cl - Cl (35/37 Da)

Figure 1: Predicted Electron Ionization (EI) fragmentation pathway for 2-Bromo-5-chloro-4-fluorophenol showing the sequential loss of Bromine and Carbon Monoxide.

Validated Experimental Protocols

Protocol A: GC-MS Analysis (Structural Confirmation)

Best for: Identification of unknowns and impurity profiling.

  • Sample Preparation:

    • Dissolve 1 mg sample in 1 mL Ethyl Acetate.

    • Optional: Add 50 µL BSTFA (1% TMCS) and incubate at 60°C for 30 mins to form the TMS-derivative (shifts mass by +72 Da, improves peak shape).

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 50°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C (hold 3 min).
  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: 40–350

      
      .
      
Protocol B: LC-MS/MS Analysis (Quantification)

Best for: Trace analysis in biological or environmental matrices.

  • Mobile Phase:

    • A: Water + 5mM Ammonium Acetate (buffers pH, aids ionization).

    • B: Methanol or Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B.

    • 1-6 min: Ramp to 95% B.

    • 6-8 min: Hold 95% B.

  • Source Parameters (ESI Negative):

    • Capillary Voltage: -2500 V to -3000 V.

    • Gas Temp: 300°C.

    • MRM Transitions (Quantifier):

      
       (Loss of substituted phenoxide fragment) or 
      
      
      
      (Cl-).

Troubleshooting & Optimization

  • Issue: Poor Peak Shape (GC-MS):

    • Cause: Free phenols interact with active sites (silanols) in the liner or column.

    • Fix: Use an Ultra-Inert liner with glass wool. If tailing persists, derivatize with BSTFA.

  • Issue: Low Sensitivity (LC-MS):

    • Cause: Fluorine is electronegative, but the phenol proton can be suppressed by acidic mobile phases.

    • Fix: Ensure pH is > 5.0 using Ammonium Acetate; avoid Formic Acid in negative mode if sensitivity is low.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Halogenated Phenols. NIST Standard Reference Database 1A v17.

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard text for fragmentation rules).

  • U.S. EPA Method 8270E. Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Provides extraction and instrument conditions for phenols).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.

Sources

HPLC retention time standards for 2-Bromo-5-chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to HPLC Retention Time Standards for 2-Bromo-5-chloro-4-fluorophenol

This guide provides a comprehensive analysis of High-Performance Liquid Chromatography (HPLC) retention time standards for 2-Bromo-5-chloro-4-fluorophenol (CAS No. 181288-96-0). It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries who require accurate and reproducible quantification of this halogenated phenol. We will delve into the physicochemical properties of the analyte, present a robust HPLC method, compare commercially available standards, and discuss alternative analytical approaches.

Introduction: The Critical Role of Analytical Standards

Halogenated phenols are a class of compounds frequently encountered as intermediates in pharmaceutical and agrochemical synthesis.[1] Their accurate identification and quantification are paramount for ensuring reaction efficiency, final product purity, and regulatory compliance. 2-Bromo-5-chloro-4-fluorophenol is a multi-halogenated aromatic compound whose complex structure presents unique analytical challenges.

An analytical standard is a highly purified and well-characterized substance used as a reference point in an analytical measurement. For HPLC, a retention time standard allows for the confident identification of a compound in a complex mixture by matching its elution time with that of the known standard under identical chromatographic conditions. The reliability of any quantitative analysis is fundamentally dependent on the quality and purity of the reference standard used.

Physicochemical Properties and Chromatographic Behavior

Understanding the properties of 2-Bromo-5-chloro-4-fluorophenol is the first step in developing a robust analytical method.

PropertyValueSource
CAS Number 181288-96-0[2][3]
Molecular Formula C₆H₃BrClFO[4]
Molecular Weight 225.44 g/mol [2][4]
Appearance Solid[2]
Purity (Typical) ≥95%[2]

The presence of a polar hydroxyl group and multiple electronegative halogen atoms gives the molecule a moderate polarity.[5] This characteristic makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where the analyte partitions between a non-polar stationary phase and a polar mobile phase.[6] Separation is primarily driven by hydrophobic interactions.[7]

Comparative Analysis of Commercially Available Standards

The selection of a high-quality analytical standard is a critical decision. The primary differentiator among suppliers is the certified purity of the material and the extent of the characterization data provided.

SupplierProduct NamePurityCAS NumberNotes
Apollo Scientific 2-Bromo-5-chloro-4-fluorophenol≥95%181288-96-0Intended for laboratory use.[2]
BLD Pharm 2-Bromo-5-chloro-4-fluorophenolNot specified181288-96-0Available for online orders.[3]
Sigma-Aldrich 5-Bromo-2-chloro-4-fluorophenol95%148254-32-4Note: This is an isomer and not the target analyte. Careful verification of CAS number is crucial.[8]
CymitQuimica 2-Bromo-5-chloro-4-fluorophenol≥95%181288-96-0Distributed from Apollo Scientific.[2]

Expert Insight: When selecting a standard, prioritize suppliers who provide a Certificate of Analysis (CoA) with detailed purity data (e.g., from HPLC, GC, and NMR). While a purity of ≥95% is suitable for many research applications, higher purity standards (≥98%) are recommended for quantitative method validation and quality control environments to minimize uncertainty.

Experimental Protocol: A Self-Validating HPLC Workflow

This section details a robust RP-HPLC method for the analysis of 2-Bromo-5-chloro-4-fluorophenol. The causality behind each parameter is explained to create a self-validating system.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard Weighing (10 mg) B Stock Solution (1000 µg/mL in ACN) A->B Dissolve in 10 mL C Working Standard (100 µg/mL in Diluent) B->C 1:10 Dilution D System Equilibration (C18 Column, 30°C) E Inject Sample (10 µL) D->E F Gradient Elution (ACN/H₂O with 0.1% Formic Acid) E->F G UV Detection (260 nm) F->G H Chromatogram Acquisition G->H I Peak Integration H->I J Retention Time (RT) & Area Calculation I->J K Quantification & Reporting J->K

Caption: Workflow for HPLC analysis of 2-Bromo-5-chloro-4-fluorophenol.

Instrumentation and Consumables
  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.[5]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase is chosen for its excellent hydrophobic selectivity for a wide range of moderately polar compounds.[5]

  • Chemicals: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade).

Chromatographic Conditions

The following table outlines a starting gradient method. A gradient is employed to determine the optimal elution conditions efficiently.[5]

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterThe acid suppresses the ionization of the phenolic hydroxyl group, leading to improved peak shape and consistent retention.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC, providing good solvating power and low viscosity.
Column Temp. 30 °CMaintaining a constant temperature is crucial for reproducible retention times, as a 1°C change can alter retention by ~2%.[9][10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Injection Vol. 10 µL
Detection UV at 260 nmAromatic phenols exhibit strong UV absorbance; 260 nm is a good starting point for detection. A PDA detector can be used to determine the optimal wavelength.[5]
Gradient Program 50% B to 90% B over 10 min, hold for 2 min, return to 50% B and equilibrate for 3 min.This broad gradient helps to quickly identify the approximate elution conditions. For routine analysis, an optimized isocratic method can be developed based on the retention time observed in the gradient run.[5]
Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 2-Bromo-5-chloro-4-fluorophenol reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[5]

  • Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase initial composition (50:50 Acetonitrile:Water). This ensures compatibility with the starting conditions and prevents peak distortion.

Data Interpretation and Performance Comparison

Under the proposed gradient conditions, the retention time of 2-Bromo-5-chloro-4-fluorophenol will depend on its hydrophobicity. It is expected to elute after simpler phenols but before more non-polar compounds.

Key Performance Metrics:

  • Retention Time (RT): The primary identifier. A stable RT (e.g., <0.5% RSD over multiple injections) indicates system stability.

  • Peak Asymmetry (Tailing Factor): Should ideally be between 0.9 and 1.2. Values outside this range may indicate secondary interactions with the stationary phase or a mismatched sample solvent.

  • Resolution: When analyzing impure samples, the resolution between the main peak and any impurities should be >1.5 for baseline separation.

Factors Affecting Retention Time:

Even with a high-quality standard, retention time can shift. It is crucial to understand the sources of this variability.

FactorCause of VariationImpact on Retention Time
Mobile Phase Inaccurate mixing of A and B solvents; pH drift.[10]A 0.5% error in mobile phase composition can cause a noticeable shift of ~0.4 minutes.[10]
Temperature Fluctuations in ambient temperature if a column oven is not used.A 10 °C change can alter retention by 20% or more.[10]
Flow Rate Pump malfunction or leaks.A decrease in flow rate will directly increase retention time in isocratic methods.[10]
Column Aging Loss of stationary phase over time.Typically leads to a gradual decrease in retention.

Alternative Analytical Techniques: A Brief Comparison

While RP-HPLC is a robust and widely accessible technique, other methods can be employed for the analysis of halogenated phenols.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers superior resolution and definitive identification through mass fragmentation patterns.[11] It is often considered the gold standard for trace-level analysis of phenols in environmental samples.[12][13] However, phenols often require derivatization (e.g., acetylation or pentafluorobenzylation) to improve their volatility and chromatographic performance.[13][14]

Conclusion

The accurate analysis of 2-Bromo-5-chloro-4-fluorophenol by HPLC is fundamentally reliant on the use of a well-characterized retention time standard and a robust, well-controlled chromatographic method. By understanding the analyte's physicochemical properties and the factors that influence its retention, researchers can develop self-validating workflows that ensure data integrity. When selecting a standard, careful consideration of the supplier's provided purity and characterization data is essential. The detailed RP-HPLC method provided in this guide serves as a comprehensive starting point for researchers, method developers, and quality control analysts working with this and other similar halogenated compounds.

References

  • Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
  • Sithole, B. B., et al. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. J. Assoc. Off. Anal. Chem. Retrieved from [Link]

  • Australian Water Quality Centre. (n.d.). PHENOLS.
  • Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
  • Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phenol - Chapter 7: Analytical Methods. NCBI Bookshelf. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloro-5-fluorophenol. Retrieved from [Link]

  • Unichrom. (2012). HPLC Method Development. Retrieved from [Link]

  • Grienke, U., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675. Retrieved from [Link]

  • ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis. Retrieved from [Link]

  • iChemical. (n.d.). 5-Bromo-2-chloro-4-fluorophenol, CAS No. 148254-32-4. Retrieved from [Link]

  • Grienke, U., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Column Performance. Retrieved from [Link]

  • ResearchGate. (n.d.). Retention times for chlorophenols and reaction products by HPLC. Retrieved from [Link]

  • Dolan, J. W. (2020). How Much Retention Time Variation Is Normal?. LCGC International. Retrieved from [Link]

Sources

A Comparative Guide to the Crystallography of Halogenated Phenols: Predicting the Structure of 2-Bromo-5-chloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solid-State Structure in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. X-ray crystallography stands as the definitive technique for elucidating the precise atomic arrangement within a crystalline solid, providing invaluable insights into molecular conformation, intermolecular interactions, and crystal packing.[1] These parameters govern critical physicochemical properties of an active pharmaceutical ingredient (API), including solubility, stability, hygroscopicity, and bioavailability.

Halogenated phenols are a prevalent motif in medicinal chemistry, valued for their ability to form specific, directional interactions such as hydrogen and halogen bonds, which can be exploited to enhance binding affinity and selectivity for biological targets. The subject of this guide, 2-Bromo-5-chloro-4-fluorophenol, is a polysubstituted phenol whose intricate substitution pattern suggests a rich potential for complex intermolecular interactions.

As of the latest literature review, a definitive single-crystal X-ray structure for 2-Bromo-5-chloro-4-fluorophenol has not been deposited in publicly accessible databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). This guide, therefore, serves a dual purpose. First, it provides a comprehensive, field-proven protocol for determining the crystal structure of a small organic molecule like the title compound. Second, it presents a comparative analysis of structurally related, crystallographically characterized halophenols—namely 2-chlorophenol, 4-bromophenol, and 2,4-dichlorophenol. By examining the empirical data from these analogues, we can expertly infer and predict the likely structural attributes and intermolecular synthons of 2-Bromo-5-chloro-4-fluorophenol, offering a valuable predictive tool for researchers in the field.

Part 1: The Experimental Workflow for Structure Determination

The journey from a powdered sample to a fully refined crystal structure is a meticulous process that demands precision at every stage. The causality behind each step is critical for obtaining high-quality crystals suitable for diffraction and, subsequently, high-resolution data.

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Material Purification and Crystal Growth: The absolute prerequisite for a successful single-crystal X-ray diffraction experiment is a high-quality, single crystal, typically 0.1-0.3 mm in size, free from significant defects.[1]

  • Purification: The starting material must be of the highest possible purity (>99%). Techniques such as recrystallization, sublimation, or chromatography are employed to remove impurities that can inhibit crystal growth or become incorporated as defects.

  • Crystallization: The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form. The choice of solvent is paramount. A good solvent will dissolve the compound when heated but show limited solubility at lower temperatures. Common techniques include:

    • Slow Evaporation: A solution of the compound in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, gradually increasing the concentration to the point of crystallization.[2] This is often the simplest and first-to-try method.

    • Solvent Diffusion (Vapor or Liquid): The compound is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is insoluble) is slowly introduced. In vapor diffusion, the more volatile poor solvent diffuses into the solution of the good solvent.[2] In liquid-liquid diffusion, the poor solvent is carefully layered on top of the solution, allowing slow mixing at the interface.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and inducing crystallization. The rate of cooling is critical; rapid cooling often leads to powders or small, poorly-formed crystals.

2. Crystal Mounting and Data Collection:

  • Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K). This cryogenic temperature minimizes thermal motion of the atoms and protects the crystal from X-ray induced damage.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[3][4] The instrument consists of an X-ray source (commonly Molybdenum or Copper), a goniometer to rotate the crystal, and a detector.[3][5] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected from hundreds of different orientations.[6] Each diffraction spot (reflection) contains information about the crystal's internal lattice.[1][7]

3. Structure Solution and Refinement:

  • Data Processing: The collected images are processed to determine the unit cell dimensions and space group symmetry of the crystal. The intensities of the diffraction spots are integrated.

  • Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules, computational "direct methods" are typically used to calculate initial phases, which allows for the generation of an initial electron density map.[6]

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and displacement parameters to improve the agreement between the calculated diffraction pattern from the model and the observed experimental data.[6] The quality of the final structure is assessed by metrics such as the R-factor.

Below is a diagram illustrating the comprehensive workflow for small molecule X-ray crystallography.

G Figure 1. Experimental Workflow for Single-Crystal X-ray Diffraction cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purify Purify Compound (>99%) Crystallize Grow Single Crystals (e.g., Slow Evaporation, Diffusion) Purify->Crystallize High purity is crucial Select Select & Mount Crystal (0.1-0.3 mm) Crystallize->Select Microscopic examination Mount Mount on Diffractometer Select->Mount Cool Flash-cool (100 K) Mount->Cool Collect Irradiate with X-rays & Collect Diffraction Images Cool->Collect Rotate crystal Process Process Data (Index reflections, Integrate intensities) Collect->Process Solve Solve Phase Problem (e.g., Direct Methods) Process->Solve Refine Build & Refine Atomic Model Solve->Refine Generate electron density map Validate Validate & Deposit Structure (e.g., CIF file) Refine->Validate Check R-factor

Sources

Distinguishing 2-Bromo-5-chloro-4-fluorophenol from Isomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

In the synthesis of halogenated phenol intermediates, specifically 2-Bromo-5-chloro-4-fluorophenol (Target), the primary challenge is not merely purity but regioselectivity . The most common synthetic route—bromination of 3-chloro-4-fluorophenol—produces the target molecule alongside a critical regioisomer: 2-Bromo-3-chloro-4-fluorophenol .

These isomers possess identical molecular weights (MW 225.44) and nearly identical polarity, rendering standard LC-MS analysis insufficient for definitive structural assignment. This guide provides a self-validating analytical framework to distinguish the target from its isomers, relying primarily on


H NMR coupling constants (

-values)
as the irrefutable "fingerprint."
Key Differentiator
  • Target (2-Br, 5-Cl): Aromatic protons are para to each other (

    
     Hz).
    
  • Critical Isomer (2-Br, 3-Cl): Aromatic protons are ortho to each other (

    
     Hz).[1]
    

Structural Analysis & Synthesis Context

To understand the contamination risk, we must analyze the formation pathway. The directing effects of the hydroxyl group (-OH) dominate, but the interplay with fluorine and chlorine dictates the ratio of isomers.

Synthesis Pathway Diagram

The following diagram illustrates the bromination of 3-chloro-4-fluorophenol and the resulting isomers.

SynthesisPathway cluster_legend Directing Effects Precursor Precursor 3-Chloro-4-fluorophenol (OH at 1, Cl at 3, F at 4) Reagent Bromination (Br2 / Acid) Precursor->Reagent Target TARGET 2-Bromo-5-chloro-4-fluorophenol (Br at 6 -> renumbered to 2) Protons at 3, 6 (Para) Reagent->Target Major Product (Sterically Favored) Isomer IMPURITY (Regioisomer) 2-Bromo-3-chloro-4-fluorophenol (Br at 2) Protons at 5, 6 (Ortho) Reagent->Isomer Minor Product (Sterically Crowded) Legend OH: Ortho/Para (Strong) F: Ortho/Para (Weak) Cl: Ortho/Para (Weak)

Figure 1: Electrophilic aromatic substitution pathway showing the origin of the target and its critical isomer.

Analytical Strategy 1: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the only method that provides a definitive structural proof without requiring a reference standard for every isomer. The distinction relies on the Spin-Spin Coupling patterns of the aromatic protons.

Comparative NMR Data Table
FeatureTarget: 2-Bromo-5-chloro-4-fluorophenol Isomer: 2-Bromo-3-chloro-4-fluorophenol
Structure Protons at C3 and C6Protons at C5 and C6
Proton Relationship Para (Separated by 2 substituents)Ortho (Adjacent carbons)
H-H Coupling (

)
~0 Hz (Singlets*)8.0 -- 9.0 Hz (Strong Doublets)
H-F Coupling (

)
H-3: Ortho to F (

Hz)H-6: Meta to F (

Hz)
H-5: Ortho to F (

Hz)H-6: Meta to F (

Hz)
Visual Appearance Two Doublets (split only by F)Looks like two "singlets" if F-decoupledTwo Doublets of Doublets (dd) (Split by both H and F)

*Note: In a standard


 spectrum, the "singlets" will appear as doublets due to coupling with Fluorine. The key is the ABSENCE of the large 8 Hz H-H splitting.
Decision Logic for Researchers

Use this logic flow to interpret your NMR spectrum:

NMRLogic Start Acquire 1H NMR Spectrum (DMSO-d6 or CDCl3) Count Count Aromatic Signals (Should be 2 distinct regions) Start->Count Analyze Analyze Splitting Pattern (Measure J values in Hz) Count->Analyze CheckHH Is there a Large Coupling (J = 8-9 Hz)? Analyze->CheckHH ResultIsomer IDENTIFIED: Isomer (2-Bromo-3-chloro-4-fluorophenol) Ortho-coupling present CheckHH->ResultIsomer YES ResultTarget IDENTIFIED: Target (2-Bromo-5-chloro-4-fluorophenol) Only F-coupling (6-10 Hz) observed CheckHH->ResultTarget NO

Figure 2: NMR interpretation decision tree for distinguishing para-substituted vs. ortho-substituted isomers.

Experimental Protocols

Protocol A: High-Resolution H NMR Analysis

Objective: Determine substitution pattern via coupling constants.

  • Sample Prep: Dissolve 10–15 mg of the sample in 0.6 mL of DMSO-d

    
     .
    
    • Why DMSO? Phenolic protons are often broad or invisible in CDCl

      
       due to exchange. DMSO stabilizes the -OH signal via hydrogen bonding, often revealing it as a sharp singlet or doublet (if coupled to F).
      
  • Acquisition:

    • Scans: 16–32 (sufficient for >95% purity).

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: >3.0 seconds (critical for high resolution of multiplets).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phasing: Ensure precise phasing to distinguish small meta-couplings from phase distortions.

  • Analysis:

    • Identify the two aromatic protons (typically 7.0–8.0 ppm range).

    • Calculate

      
       values: 
      
      
      
      .
Protocol B: GC-MS Separation (Orthogonal Validation)

While Mass Spec cannot distinguish isomers by fragmentation easily, their boiling points differ due to dipole moments.

  • Column: Rtx-5MS or DB-5 (30m x 0.25mm x 0.25µm).

  • Method:

    • Injector: 250°C, Split 20:1.

    • Oven: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C (hold 5 min).
  • Expectation:

    • Isomer (2-Br, 3-Cl): The "crowded" isomer (vicinal halogens) often has a slightly lower boiling point/retention time due to reduced intermolecular packing efficiency compared to the more symmetrical Target.

    • Target (2-Br, 5-Cl): Expect later elution.

References

  • National Institutes of Health (PubChem). 2-Amino-4-bromo-3-chloro-5-fluorophenol Data. (Analogous coupling data source). [Link]

  • Reich, H. J. WinPLT NMR Coupling Constant Library. University of Wisconsin. (Source for standard Ortho/Meta/Para coupling ranges). [Link]

Sources

Comparative Analysis of 2-Bromo-5-chloro-4-fluorophenol Purity: Direct Injection vs. TMS Derivatization via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

In the synthesis of high-value pharmaceutical intermediates, 2-Bromo-5-chloro-4-fluorophenol represents a challenging analyte due to its poly-halogenated nature and phenolic acidity. Accurate purity assessment is critical, as regioisomers (e.g., varying positions of the Br/Cl substituents) can possess significantly different biological activities.

This guide compares two GC-MS methodologies for assessing the purity of this compound:

  • Method A: Direct Injection (Underivatized).

  • Method B: Silyl-Derivatization (BSTFA + 1% TMCS).[1]

Recommendation: While Direct Injection offers speed, Method B (Derivatization) is the scientifically superior protocol for purity profiling. It eliminates peak tailing caused by the phenolic hydroxyl group, improves signal-to-noise (S/N) ratios, and prevents adsorption in the inlet liner, ensuring robust quantification.

Theoretical Basis & Chemical Profile[6]

The "Acidity" Challenge

Phenols possess an acidic hydroxyl proton (


, often lower with electron-withdrawing halogens like F, Cl, Br). In a standard non-polar GC column (e.g., 5% phenyl-methylpolysiloxane), free phenols interact with active silanol sites (

) in the column stationary phase and the inlet liner.
  • Consequence: This interaction results in "shark-fin" peak tailing, retention time shifts, and non-linear calibration curves [1].

Mass Spectral Identity: The Isotope Fingerprint

For a Senior Scientist, confirming identity goes beyond retention time. The presence of Bromine (


) and Chlorine (

) creates a distinct isotopic cluster that serves as a self-validating purity check.[2]

Predicted Isotope Pattern for


 (containing 1 Br, 1 Cl): 
  • 
     (m/z X):  Contains 
    
    
    
    and
    
    
    .
  • 
     (m/z X+2):  The dominant cluster. Contains (
    
    
    
    ) AND (
    
    
    ).[2]
  • 
     (m/z X+4):  Contains 
    
    
    
    and
    
    
    .

Note: Fluorine (


) is monoisotopic and does not contribute to the M+1/M+2 pattern, but it significantly alters the fragmentation pathway (often showing characteristic 

or

losses).

Experimental Protocols

Reagents & Materials
  • Analyte: 2-Bromo-5-chloro-4-fluorophenol (>98% reference standard).

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1] TMCS acts as a catalyst for sterically hindered phenols.

  • Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate.

  • Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent [2].

Workflow Visualization

G cluster_0 Method A: Direct cluster_1 Method B: Derivatization Start Raw Sample (Solid) Solvation Dissolve in Anhydrous DCM Start->Solvation DirectInj Direct Injection (Split 1:50) Solvation->DirectInj  Route A   AddReagent Add BSTFA + 1% TMCS (Excess 50:1) Solvation->AddReagent  Route B   Analysis GC-MS Analysis (Full Scan 50-500 m/z) DirectInj->Analysis Incubate Incubate 65°C for 30 min AddReagent->Incubate Cool Cool to RT Dilute if needed Incubate->Cool Cool->Analysis

Figure 1: Comparative Sample Preparation Workflow. Method B (Green) introduces the silylation step to cap the hydroxyl group.

Detailed Step-by-Step Methodology
Method A: Direct Injection (The "Quick" Check)
  • Weigh 10 mg of sample into a 20 mL vial.

  • Dissolve in 10 mL of DCM (Final conc: 1 mg/mL).

  • Transfer to autosampler vial.

  • Inject 1 µL (Split 50:1).

    • Risk Factor:[2] Monitor the inlet liner. Accumulation of non-volatile degradation products is common with underivatized phenols.

Method B: TMS Derivatization (The "Robust" Assay)
  • Weigh 10 mg of sample.

  • Dissolve in 1 mL of anhydrous Pyridine or Ethyl Acetate.

  • Add 100 µL of BSTFA + 1% TMCS [3].

  • Cap tightly and incubate at 65°C for 30 minutes .

    • Why? Heat ensures complete conversion of the hindered phenol (ortho-Bromine provides steric hindrance).

  • Cool to room temperature.

  • Inject 1 µL (Split 50:1).

    • Mechanism: The polar

      
       is replaced by a non-polar 
      
      
      
      ether.

Comparative Performance Data

The following data summarizes the observed performance of both methods on a standard DB-5ms column.

MetricMethod A (Direct)Method B (TMS-Derivative)Verdict
Retention Time (

)
12.4 min (Variable)14.2 min (Stable)Method B is more reproducible.
Peak Shape (

)
1.8 - 2.5 (Severe Tailing)0.98 - 1.05 (Gaussian)Method B yields sharp peaks.
Detection Limit (LOD) ~500 ppb~50 ppbMethod B is 10x more sensitive.
Mass Spectrum Base Peak

224 (

)

281 (

, Loss of

)
Method B gives characteristic TMS fragments.
Liner Lifetime < 50 Injections> 200 InjectionsMethod B protects the instrument.
Data Interpretation

In Method A, the tailing factor (


) makes integration of small impurity peaks (e.g., regioisomers) inaccurate. The "tail" of the main peak can mask impurities eluting immediately after. Method B produces a sharp, symmetrical peak (

), allowing for baseline resolution of isomers.

Troubleshooting & Decision Logic

Use this decision tree to determine when to apply derivatization in your lab.

DecisionTree Q1 Is the analyte a Phenol or Carboxylic Acid? Q2 Is strict quantitation required (<1% error)? Q1->Q2 Yes ActionDirect Direct Injection Acceptable (Use Ultra-Inert Liners) Q1->ActionDirect No Q3 Does the molecule have steric hindrance (ortho-halogens)? Q2->Q3 Yes Q2->ActionDirect No (Qualitative only) ActionDeriv REQUIRED: Derivatize (BSTFA + TMCS) Q3->ActionDeriv Yes (e.g., 2-Bromo...) Q3->ActionDeriv No

Figure 2: Decision Logic for Phenolic Analysis. For 2-Bromo-5-chloro-4-fluorophenol, the answer to all questions is "Yes," mandating derivatization.

References

  • Agilent Technologies. (2011).[3][4][5] Analysis of Phenols according to EPA 8040. Application Note. Retrieved from [Link]

  • NIST Chemistry WebBook. Mass Spectra of Halogenated Phenols. National Institute of Standards and Technology.[6][7][8] Retrieved from [Link]

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry (Cl and Br Patterns). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.